Methyl tridecanoate
Description
This compound has been reported in Astragalus mongholicus, Astragalus membranaceus, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
methyl tridecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDPBOKWCBQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061923 | |
| Record name | Methyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, coco, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, C10-16, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoic acid, methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00129 [mmHg] | |
| Record name | Tridecanoic acid, methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1731-88-0, 67762-40-7, 61788-59-8 | |
| Record name | Methyl tridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tridecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C10-16, Me esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL TRIDECANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fatty acids, coco, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, C10-16, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tridecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, C10-16, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, coco, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRIDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl Tridecanoate (CAS 1731-88-0), a saturated fatty acid methyl ester.[1][2] This document is intended for use by researchers, scientists, and professionals in drug development and related fields. This compound serves as an intermediate in organic synthesis, a reference standard in gas chromatography, and is explored in biochemical research for its potential anti-inflammatory activity.[3][4]
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound are summarized below, providing a foundational understanding of the compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Tridecanoic acid, methyl ester; Methyl n-tridecanoate[1][5] |
| CAS Number | 1731-88-0[1][5][6] |
| Molecular Formula | C₁₄H₂₈O₂[1][5][6] |
| Molecular Weight | 228.37 g/mol [1][5][6] |
| Appearance | Clear, colorless liquid; Low melting solid[1][3][7] |
Quantitative Physical Data
The following tables present key quantitative physical properties of this compound, compiled from various literature sources and supplier specifications. These values are critical for experimental design, process development, and quality control.
Table 1: Thermodynamic Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 5.0 to 7.0 °C[8] | 760.00 mm Hg |
| 5.5 °C[9][10][11] | Literature Value | |
| 7 °C / 44.6 °F[7][12][13] | - | |
| Boiling Point | 288.00 to 290.00 °C[8] | @ 760.00 mm Hg |
| 130 - 132 °C[7] | @ 4 torr | |
| 131 °C[8][9][10][11] | @ 4.00 mm Hg | |
| Flash Point | > 110 °C / > 230 °F[7][8] | Tag Closed Cup (TCC) |
| Vapor Pressure | 0.00129 mmHg[1] | - |
| | 0.002000 mmHg[8] | @ 25.00 °C (estimated) |
Table 2: Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Density | 0.864 g/mL[9][10][11] | @ 25 °C |
| 0.865 to 0.870[8][14] | @ 20.00 °C | |
| 0.87 g/mL[7] | - | |
| Refractive Index | 1.43300 to 1.43600[8][14] | @ 20.00 °C |
| n20/D 1.435[9][11] | Literature Value | |
| Solubility | Soluble in alcohol, ether, benzene, chloroform, methanol.[8][15][16] | - |
| Insoluble in water.[8][15] | Estimated water solubility: 0.3631 mg/L @ 25 °C.[8] |
| logP (o/w) | 5.880 to 6.3[8][14] | Estimated |
Experimental Protocols
The accurate determination of physical properties is paramount for research and development. The following sections detail the standard methodologies for measuring the key parameters of this compound.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is the standard method for assessing the purity of fatty acid methyl esters (FAMEs) like this compound.[17][18]
Objective: To quantify the purity of a this compound sample and identify any impurities.
Principle: The sample is vaporized and injected onto a chromatographic column. Components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.
Methodology:
-
Instrument Setup:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[19]
-
Column: A polar capillary column, such as a SUPELCOWAX 10 (0.53 mm × 30 m) or Agilent Intuvo HP-Innowax (60 m × 0.32 mm, 0.5 μm), is suitable for FAME analysis.[18][19]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.1 mL/min).[19]
-
Injector: Split/splitless inlet, set to a temperature of 270 °C with a high split ratio (e.g., 100:1).[19]
-
Detector: Flame Ionization Detector (FID) set to 300 °C.[19]
-
-
Sample Preparation:
-
If the sample is neat, dilute it in an appropriate solvent like hexane or toluene.
-
This compound can also be used as an internal standard for the analysis of other lipids.[17]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a small volume (e.g., 0.5 - 1.0 µL) of the prepared sample.[19]
-
Record the chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity in percent (area %).
-
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a precise thermoanalytical technique for determining the melting point and phase transitions of materials.[12][20]
Objective: To determine the onset and peak melting temperatures of this compound.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, like melting, results in an endothermic peak on the DSC thermogram.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
-
Thermal Program:
-
To erase the sample's previous thermal history, first heat it to 80°C and hold for 5 minutes.[12]
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, such as -50°C, to ensure complete crystallization.[12]
-
Hold at this temperature for 5 minutes.[12]
-
Heat the sample at a constant rate (e.g., 5 or 10°C/min) to a temperature well above the melting point (e.g., 50°C).[4][12]
-
-
Data Analysis:
-
Record the heat flow versus temperature to generate a DSC thermogram.
-
The melting point is typically reported as the peak temperature of the endothermic melting event. The onset temperature, where melting begins, is also a valuable parameter.[12]
-
Density Determination using a Pycnometer
The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of it.[6][8][9]
Objective: To accurately measure the density of liquid this compound at a specific temperature.
Principle: Density is calculated from the mass of the liquid that completely fills a glass flask (pycnometer) of a known, calibrated volume.
Methodology:
-
Preparation:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (M1).[8]
-
-
Measurement:
-
Fill the pycnometer with this compound, taking care to avoid air bubbles.
-
Insert the stopper, allowing excess liquid to exit through the capillary hole.[8]
-
Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.[8]
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (M2).[8]
-
-
Calculation:
-
The mass of the liquid is (M2 - M1).
-
The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the calibrated volume of the pycnometer.
-
Refractive Index Measurement using an Abbe Refractometer
The refractive index is a fundamental physical property used for substance identification and purity assessment. The Abbe refractometer is the standard instrument for this measurement.[1][5][7]
Objective: To measure the refractive index of liquid this compound.
Principle: The instrument measures the critical angle of total internal reflection of a thin layer of the sample held between two prisms. This angle is directly related to the refractive index.
Methodology:
-
Calibration and Setup:
-
Measurement:
-
Open the prisms and clean their surfaces with a soft tissue and an appropriate solvent (e.g., ethanol).
-
Place 2-3 drops of the this compound sample onto the surface of the lower prism and close the prisms firmly.[7]
-
Looking through the eyepiece, rotate the prism assembly until the light-dark boundary appears in the field of view.[7]
-
If a colored band is visible, adjust the compensator knob to obtain a sharp, achromatic boundary.[7]
-
Align this boundary precisely with the crosshairs in the eyepiece.[1]
-
Read the refractive index value directly from the instrument's scale.[7]
-
Perform at least three separate measurements and report the average value.[3]
-
Workflow and Visualizations
The following diagram illustrates a typical workflow for the characterization of a this compound sample.
Caption: Workflow for the physical characterization of a this compound sample.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. akjournals.com [akjournals.com]
- 3. home.uni-leipzig.de [home.uni-leipzig.de]
- 4. thescipub.com [thescipub.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. byjus.com [byjus.com]
- 17. This compound analytical standard 1731-88-0 [sigmaaldrich.com]
- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Methyl Tridecanoate: A Comprehensive Technical Guide
CAS Number: 1731-88-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl tridecanoate, a saturated fatty acid methyl ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines. This document covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its use as a reference standard and its potential biological activities.
Physicochemical Properties
This compound is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |
| Molecular Weight | 228.37 g/mol | [1][2] |
| Melting Point | 5.5 °C | [1][3] |
| Boiling Point | 288-290 °C at 760 mmHg; 131 °C at 4 mmHg | [1][4] |
| Density | 0.864 g/mL at 25 °C | [1] |
| Refractive Index | 1.435 at 20 °C | [1] |
| Solubility | Soluble in chloroform, methanol, ethanol, and DMF.[1][5] Insoluble in water.[6] | |
| Flash Point | >110 °C (>230 °F) | [4] |
| Storage Temperature | Room temperature or refrigerated in tightly sealed containers, preferably under nitrogen.[4] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.
| Spectroscopic Data | Key Features |
| ¹H NMR | Spectrum is consistent with the structure of this compound.[2] |
| ¹³C NMR | Spectral data is available and corresponds to the expected chemical shifts for the carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is well-documented and can be found in the NIST WebBook.[1] |
| Infrared (IR) Spectroscopy | The FTIR spectrum shows characteristic peaks for the ester carbonyl group and C-H stretches of the alkyl chain.[7] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the Fischer esterification of tridecanoic acid with methanol, using an acid catalyst such as sulfuric acid.
Experimental Protocol: Fischer Esterification for this compound Synthesis
This protocol is a general representation of the Fischer esterification process and may require optimization for specific laboratory conditions.
Materials:
-
Tridecanoic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve tridecanoic acid in a large excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 45-60 minutes.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane.[8]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation.
Applications in Research and Drug Development
This compound serves as a valuable tool in various research and development applications.
-
Reference Standard: It is widely used as an analytical standard, particularly as an internal standard for the gas chromatographic (GC) analysis of fatty acid methyl esters (FAMEs) in various biological and industrial samples.[8] Its stable and well-characterized nature makes it ideal for accurate quantification.
-
Biochemical Research: As a fatty acid ester, it is utilized in biochemical research to study lipid metabolism and related biological processes.[6][9]
-
Potential Therapeutic Agent: Research has indicated that this compound exhibits potential biological activities that are of interest in drug development:
-
Anti-inflammatory Activity: It has been isolated from plant extracts and shown to possess potential anti-inflammatory properties.[9]
-
Inhibition of β-amyloid Aggregation: Studies have demonstrated that this compound can moderately inhibit the aggregation of β-amyloid protein, a key pathological hallmark of Alzheimer's disease.[10] It also weakly inhibits acetylcholinesterase (AChE).[10]
-
Visualizations
Logical Relationship: Inhibition of Beta-Amyloid Aggregation
The following diagram illustrates the inhibitory effect of this compound on the amyloidogenic pathway, a critical process in the development of Alzheimer's disease.
Experimental Workflow: GC-MS Analysis of Fatty Acids
This diagram outlines a typical experimental workflow for the analysis of fatty acids in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS), with this compound serving as an internal standard.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Natural Sources of Methyl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of methyl tridecanoate, a saturated fatty acid methyl ester with emerging biological activities. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery.
Introduction to this compound
This compound (C₁₄H₂₈O₂) is the methyl ester of tridecanoic acid. While not as common as its even-chained counterparts, it is found in various natural sources, including plants, microorganisms, and animal products.[1] Emerging research has highlighted its potential biological activities, such as antibacterial properties and moderate inhibition of β-amyloid protein aggregation, making it a molecule of interest for further investigation.[2]
Natural Occurrence of this compound
This compound has been identified in a diverse range of natural matrices. The following table summarizes the known natural sources. It is important to note that quantitative data for this compound is not always available in the literature, and its concentration can vary depending on the specific species, geographical location, and extraction methodology.
| Natural Source Category | Specific Source | Part/Fraction | Quantitative Data |
| Plants | Astragalus mongholicus | Not Specified | Presence confirmed[1] |
| Astragalus membranaceus | Not Specified | Presence confirmed[1] | |
| Monochoria hastata (L.) Solms | Aerial Parts (Ethyl acetate extract) | Major volatile compound; quantitative value not specified in the primary extract[3] | |
| Astragalus species (from Uzbekistan) | Aerial Parts (Essential oil) | Present in some species, specific percentages not detailed for this compound in the provided abstract[4] | |
| Microorganisms | Cyanobacteria (Blue-green algae) | Not Specified | Presence confirmed in some species[5] |
| Animal Products | Bovine Milk | Fat fraction | Presence confirmed; quantitative analysis is complex and part of the broader fatty acid profile[6][7][8] |
| Nigerian Bee Propolis | Methanol extract | Presence confirmed[5] |
Experimental Protocols for Extraction, Isolation, and Identification
The following sections outline a generalized experimental workflow for the extraction, isolation, and identification of this compound from plant material, based on methodologies reported in the scientific literature.
Extraction of Total Lipids
A common method for extracting lipids from a dried plant matrix is solvent extraction. The choice of solvent is critical and often determined by the polarity of the target compounds. For this compound and other fatty acid esters, a non-polar or semi-polar solvent is typically employed.
Protocol: Soxhlet Extraction
-
Sample Preparation: The plant material (e.g., aerial parts of Monochoria hastata) is air-dried and pulverized to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is placed in a thimble and extracted with a suitable solvent, such as ethyl acetate or n-hexane, using a Soxhlet apparatus for a period of 6-8 hours.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For the analysis of fatty acids by gas chromatography, they are typically converted to their more volatile methyl esters.
Protocol: Acid-Catalyzed Transesterification
-
Reaction Setup: The crude lipid extract is dissolved in a solution of methanol containing a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction Conditions: The mixture is refluxed for 2-4 hours at 60-70°C.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like n-hexane. The organic layer is washed with a saturated sodium bicarbonate solution and then with distilled water to remove any remaining acid.
-
Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the separation, identification, and quantification of fatty acid methyl esters.
Protocol: GC-MS Analysis
-
Sample Preparation: The concentrated FAMEs are redissolved in a suitable solvent (e.g., hexane) to a known concentration. An internal standard (e.g., methyl heptadecanoate) is often added for accurate quantification.
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 50°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5°C/min, and holding for 5 minutes.
-
-
MS Conditions (General):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard and by matching the mass spectrum with libraries such as NIST.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.
Biological Activity and Potential Signaling Pathways
While the specific signaling pathways involving this compound are not yet well-defined in the scientific literature, fatty acids and their esters are known to play crucial roles in various cellular processes. They can act as signaling molecules themselves or as precursors for more complex signaling lipids. The antibacterial activity of this compound isolated from Monochoria hastata has been demonstrated to involve the disruption of the bacterial cell membrane, leading to cell lysis.[2][9][10]
The diagram below illustrates a generalized overview of how a fatty acid methyl ester might be involved in cellular signaling, emphasizing that the specific interactions of this compound are a subject for future research.
References
- 1. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. phcog.com [phcog.com]
- 4. mdpi.com [mdpi.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. Fatty Acid Prediction in Bovine Milk by Attenuated Total Reflection Infrared Spectroscopy after Solvent-Free Lipid Separation [mdpi.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Tridecanoate: Discovery, History, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl tridecanoate, the methyl ester of tridecanoic acid, is a saturated fatty acid with an odd number of carbon atoms. While not as ubiquitous as its even-chained counterparts, this molecule has garnered interest in various scientific fields, from serving as an analytical standard to its potential role in biological systems. This technical guide provides a comprehensive overview of the discovery, history, and core scientific knowledge surrounding this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its potential biological interactions to serve as a valuable resource for the scientific community.
Discovery and History
The precise moment of discovery and the individual credited with the first synthesis or isolation of this compound are not well-documented in historical scientific literature. Its history is intrinsically linked to the broader study of fatty acids, which began in the early 19th century. The pioneering work of French chemist Michel Eugène Chevreul in the 1820s laid the foundation for lipid chemistry by demonstrating that fats are composed of fatty acids and glycerol.[1][2]
The separation and identification of individual fatty acids progressed throughout the 19th and early 20th centuries with the development of techniques like fractional distillation.[1] Odd-chain fatty acids, such as tridecanoic acid, were identified in various natural sources, particularly in ruminant milk and fat, where they are products of microbial lipogenesis.[3][4] The esterification of fatty acids, including tridecanoic acid, to their methyl esters became a standard practice for enhancing volatility for analysis by gas chromatography, a technique that gained prominence in the mid-20th century.[5] While a definitive "discovery" of this compound is elusive, its characterization and use as an analytical standard likely emerged from this period of advancing lipid analysis.
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O₂ | [6] |
| Molecular Weight | 228.37 g/mol | [6] |
| CAS Number | 1731-88-0 | [6] |
| Melting Point | 5.5 °C | [7] |
| Boiling Point | 131 °C at 4 mmHg | [7] |
| Density | 0.864 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.435 | [7] |
| Solubility | Soluble in alcohol; Insoluble in water.[8] | [8] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound from tridecanoic acid using methanol with an acid catalyst.
Materials:
-
Tridecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or anhydrous HCl)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous methanol (e.g., a 1:20 molar ratio of acid to methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.
-
Discard the lower aqueous layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the hexane solvent using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Isolation of this compound from Monochoria hastata
This protocol is adapted from the methodology described for the isolation of this compound from the leaves of Monochoria hastata.[9]
Materials:
-
Dried leaf powder of Monochoria hastata
-
Ethyl acetate
-
n-hexane
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the dried leaf powder with ethyl acetate at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
-
Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude ethyl acetate extract in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate). The original study does not specify the exact gradient, so optimization may be required.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the compound of interest.
-
-
Purification: Concentrate the combined fractions under reduced pressure to yield the purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of fatty acid methyl esters (FAMEs), including this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase, or a non-polar column like a DB-5ms)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC injector port.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: 250 °C for 5 minutes
-
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. The characteristic mass spectrum of this compound will show a molecular ion peak (M+) at m/z 228 and other fragment ions.
Biological Activity and Potential Signaling Pathways
While extensive research on the specific signaling pathways directly modulated by this compound in eukaryotic cells is limited, its parent compound, tridecanoic acid, and other odd-chain fatty acids have been shown to have biological effects.
Antibacterial Mechanism of Action
Recent studies have demonstrated that this compound isolated from Monochoria hastata possesses antibacterial activity against various pathogenic bacteria.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.[9] Furthermore, in silico docking studies suggest that this compound can bind to and potentially inhibit the activity of bacterial DNA gyrase, an essential enzyme for DNA replication.[9]
Potential Involvement in Eukaryotic Signaling
Tridecanoic acid has been identified as an inhibitor of phospholipase A2 (PLA2).[10] PLA2 is a critical enzyme that hydrolyzes phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By inhibiting PLA2, tridecanoic acid could potentially exert anti-inflammatory effects. While not directly demonstrated for this compound, it is plausible that it could be hydrolyzed in vivo to tridecanoic acid and thus participate in similar pathways.
Furthermore, fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFA1).[11][12] These receptors are key regulators of metabolism and inflammation. The activation of these receptors by fatty acids can initiate downstream signaling cascades that modulate gene expression.
Conclusion
This compound, while a less common fatty acid ester, holds significance as an analytical tool and possesses intriguing biological activities. Its history is intertwined with the development of lipid chemistry and analytical techniques. The detailed protocols provided herein for its synthesis, isolation, and analysis offer a practical resource for researchers. While its direct role in complex eukaryotic signaling is an area requiring further investigation, the known activities of its parent acid and other odd-chain fatty acids suggest potential for future discoveries in drug development and metabolic research. This guide serves as a foundational document to facilitate and inspire continued exploration into the multifaceted nature of this compound.
References
- 1. FA analysis History | Cyberlipid [cyberlipid.gerli.com]
- 2. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 5. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tridekanian metylu = 97 GC 1731-88-0 [sigmaaldrich.com]
- 8. This compound, 1731-88-0 [thegoodscentscompany.com]
- 9. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Methyl Tridecanoate as an Internal Standard for Accurate Quantification of Fatty Acid Methyl Esters by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, clinical diagnostics, and food science. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis.[1][2] The use of an internal standard (IS) is paramount for achieving accurate and reproducible quantification by correcting for variations in sample preparation and injection volume.
Methyl tridecanoate (C13:0-ME) is an ideal internal standard for the analysis of FAMEs in many biological and industrial samples. As an odd-chain fatty acid methyl ester, it is typically absent or present in very low concentrations in most common plant and animal fats and oils, thus minimizing the risk of interference with endogenous analytes. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of FAMEs by GC with Flame Ionization Detection (GC-FID).
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (HPLC grade), Methanol (anhydrous), Toluene (anhydrous)
-
Internal Standard: this compound (≥99% purity)
-
Transesterification Reagents:
-
Acid-Catalyzed: Boron trifluoride (BF3) in methanol (14% w/v) or 2% Sulfuric Acid in Methanol
-
Base-Catalyzed: 0.5 M Sodium hydroxide in methanol
-
-
Extraction Solvent: n-Heptane
-
Anhydrous Sodium Sulfate
-
Lipid Sample: (e.g., vegetable oil, plasma, cell culture extract)
-
FAME Standard Mix: A certified reference mixture of FAMEs for calibration.
Preparation of Standard Solutions
Internal Standard Stock Solution (10 mg/mL):
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in hexane and bring the volume to the mark.
-
Store the stock solution at -20°C.
Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified FAME standard mix with hexane in volumetric flasks.
-
Spike each calibration standard with a known amount of the this compound internal standard stock solution to achieve a final IS concentration that is within the linear range of the detector and representative of the expected analyte concentrations. A typical concentration is 50 µg/mL.
Sample Preparation and Transesterification
The following protocols describe acid- and base-catalyzed transesterification methods. The choice of method depends on the nature of the lipid sample. Base-catalyzed transesterification is faster but may not be suitable for samples containing significant amounts of free fatty acids.
Protocol 2.3.1: Acid-Catalyzed Transesterification (using BF3-Methanol)
-
Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.
-
Add a known volume of the this compound internal standard stock solution. The amount should be chosen to yield a peak area comparable to the major FAME peaks in the sample.
-
Add 2 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 60-100°C for 5-10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a GC vial for analysis.
Protocol 2.3.2: Base-Catalyzed Transesterification
-
Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.
-
Add a known volume of the this compound internal standard stock solution.
-
Add 2 mL of 0.5 M sodium hydroxide in methanol.
-
Cap the tube tightly and heat at 50-60°C for 5-10 minutes with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol to esterify any free fatty acids and neutralize the base. Heat at 60°C for 5 minutes.
-
Follow steps 5-11 from the acid-catalyzed protocol for extraction and drying.
GC-FID Analysis
The following are typical GC-FID conditions for FAME analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Column | FAMEWAX, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 100:1 (depending on concentration) |
| Oven Temperature Program | Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 240°C for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Data System | Chromatography data acquisition and processing software |
Data Analysis and Quantification
-
Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the certified FAME standard mix. The this compound peak should be clearly resolved from other sample components.
-
Calibration Curve: Generate a calibration curve for each FAME by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
-
Quantification: Calculate the concentration of each fatty acid in the sample using the corresponding calibration curve and the peak area ratio of the analyte to the internal standard in the sample chromatogram.
The concentration of each FAME (CFAME) can be calculated using the following equation:
CFAME = (AFAME / AIS) * (CIS / RF)
Where:
-
AFAME = Peak area of the FAME
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard
-
RF = Response Factor (determined from the slope of the calibration curve)
Quantitative Data Summary
The following table provides representative quantitative data for a selection of common fatty acid methyl esters using this compound as an internal standard. This data is illustrative and should be generated for each specific analytical method and instrument.
| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) | Response Factor (Relative to C13:0) | Linearity (R²) |
| Methyl Myristate | C14:0-ME | 12.5 | 1.02 | >0.999 |
| Methyl Palmitate | C16:0-ME | 15.8 | 0.99 | >0.999 |
| Methyl Palmitoleate | C16:1-ME | 16.2 | 0.98 | >0.999 |
| Methyl Stearate | C18:0-ME | 19.5 | 0.97 | >0.999 |
| Methyl Oleate | C18:1-ME | 19.9 | 0.96 | >0.999 |
| Methyl Linoleate | C18:2-ME | 20.5 | 0.95 | >0.999 |
| Methyl Linolenate | C18:3-ME | 21.2 | 0.94 | >0.999 |
| This compound (IS) | C13:0-ME | 11.2 | 1.00 | - |
Experimental Workflow Visualization
Caption: Workflow for FAME analysis using this compound as an internal standard.
Conclusion
This compound serves as an excellent internal standard for the accurate and reliable quantification of fatty acid methyl esters by gas chromatography. Its chemical properties and typical absence in common biological samples make it a robust choice for correcting analytical variability. The detailed protocols and guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories, ensuring high-quality quantitative data for a wide range of applications.
References
Application Note: Quantification of Fatty Acids in Biological Matrices Using Methyl Tridecanoate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract The precise quantification of fatty acids is crucial in various fields, including metabolic research, nutritional science, and drug development. Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely used technique for analyzing fatty acid profiles. This application note provides a detailed protocol for the quantification of fatty acids in biological samples through their conversion to fatty acid methyl esters (FAMEs), using methyl tridecanoate (C13:0-ME) as an internal standard. The use of an internal standard is critical as it corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high accuracy and reproducibility.[1] This document outlines procedures for lipid extraction, transesterification, GC-FID analysis, and data interpretation.
Principle of Internal Standardization
In quantitative chromatography, an internal standard (IS) is a compound added in a known, constant amount to all samples, calibration standards, and blanks. The IS should be a substance that is chemically similar to the analytes but not naturally present in the samples.[1] this compound is an ideal internal standard for many fatty acid analyses because odd-chain fatty acids like tridecanoic acid (C13:0) are rare in most biological systems.
The fundamental principle is that any loss of analyte during sample processing or injection will be mirrored by a proportional loss of the internal standard. By comparing the peak area of each analyte to the peak area of the internal standard, precise quantification can be achieved. The concentration of an analyte is calculated using the relative response factor (RRF) determined from a calibration curve.
Experimental Protocols
This section details the complete workflow for fatty acid quantification, from sample preparation to final analysis.
Overall Experimental Workflow
The entire process involves several sequential steps, beginning with the extraction of lipids from the biological matrix, followed by the chemical conversion of fatty acids into their corresponding methyl esters (FAMEs), and concluding with chromatographic analysis and quantification.
Caption: Overall workflow for fatty acid quantification.
Reagents and Materials
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
n-Hexane, HPLC grade
-
Boron trifluoride-methanol solution (BF3-Methanol), 14% (w/v)[2]
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas, high purity
-
This compound (Internal Standard), ≥99% purity
-
FAME standards mixture (for calibration and identification)
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Protocol 1: Lipid Extraction (Modified Folch Method)
This protocol is suitable for extracting total lipids from plasma, tissues, or cell cultures.
-
Sample Preparation:
-
For liquid samples (e.g., plasma): Use a precise volume (e.g., 100 µL).
-
For solid samples (e.g., tissue): Weigh a precise amount (e.g., 50-100 mg) and homogenize in methanol.
-
-
Internal Standard Addition: To the prepared sample, add a known amount of this compound solution (e.g., 50 µL of a 1 mg/mL solution in hexane). The amount should be comparable to the expected fatty acid concentrations.[3]
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample in a glass tube.[3][4]
-
Extraction: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Protocol 2: Transesterification to FAMEs (Acid-Catalyzed)
This procedure converts both free fatty acids and acylglycerols into FAMEs.[5]
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol reagent to the dried lipid extract from the previous step.[6][7]
-
Reaction: Tightly cap the tube, vortex briefly, and heat at 100°C for 30-60 minutes in a heating block or water bath.[5]
-
Cooling: Cool the tube to room temperature.
-
FAME Extraction: Add 1 mL of n-hexane and 2 mL of distilled water to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes. The FAMEs will be in the upper hexane layer.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: If necessary, concentrate the sample under a nitrogen stream and reconstitute in a known volume of hexane (e.g., 100 µL) for GC analysis.
Caption: Acid-catalyzed transesterification of a triglyceride.
GC-FID Instrumentation and Conditions
Accurate separation and detection of FAMEs are achieved using a high-resolution capillary column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent with FID detector |
| Column | High-polarity cyanopropyl column (e.g., TR-FAME, Rt-2560, BPX-70), 30-100 m length, 0.25 mm I.D., 0.2-0.25 µm film thickness[2][8][9] |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1 mL/min)[3] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 20:1 to 50:1[3] |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C; hold for 10-15 min. (This program should be optimized for the specific column and analyte list)[9] |
| Detector Temp | 260-280°C |
| Gases | Hydrogen, Air, and Makeup Gas (N₂ or He) as per manufacturer's recommendations |
Data Presentation and Quantification
Quantification Logic
The concentration of each fatty acid is calculated relative to the known concentration of the internal standard. This requires determining the Relative Response Factor (RRF) for each analyte.
Caption: Logic for analyte quantification using an internal standard.
Method Validation Data
A robust analytical method must be validated for linearity, sensitivity, precision, and accuracy. The following table summarizes typical performance data for this method.
| Parameter | Specification | Typical Result |
| Linearity (R²) | > 0.995 | > 0.998[7] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.2-0.6 µg/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.6-1.7 µg/mL[7] |
| Precision (Repeatability, %RSD) | < 5% | 0.89% - 2.34%[9] |
| Accuracy (Recovery, %) | 90-110% | 95% - 105%[9] |
Sample Quantitative Results
The final output is typically a profile of all identified and quantified fatty acids in the sample, expressed as a concentration (e.g., µg/mL or mg/g).
| Fatty Acid (as FAME) | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Methyl Myristate (C14:0) | 12.5 | 150,000 | 15.2 |
| Methyl Palmitate (C16:0) | 15.8 | 850,000 | 88.4 |
| Methyl Palmitoleate (C16:1) | 16.1 | 120,000 | 12.1 |
| Methyl Stearate (C18:0) | 18.9 | 450,000 | 46.5 |
| Methyl Oleate (C18:1) | 19.2 | 1,200,000 | 125.6 |
| Methyl Linoleate (C18:2) | 19.8 | 950,000 | 99.1 |
| This compound (IS) | 14.2 | 500,000 | 50.0 (Spiked) |
Note: The use of tridecanoic acid as the internal standard, added before the lipid extraction step, can provide a more comprehensive control for the entire workflow, including extraction efficiency. If using tridecanoic acid, it will be derivatized to this compound along with the sample's native fatty acids.[4][10] The choice between adding the acid or its methyl ester depends on the specific aspects of the workflow that need to be controlled.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. gcms.cz [gcms.cz]
- 3. 2.3. Fatty Acid Extraction and Analysis [bio-protocol.org]
- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst [scirp.org]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 10. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
Application Notes & Protocols for Methyl Tridecanoate GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the field of lipidomics and related disciplines, fatty acids are commonly analyzed as their more volatile fatty acid methyl ester (FAME) derivatives. Methyl tridecanoate is the methyl ester of tridecanoic acid (a 13-carbon saturated fatty acid). Due to its rare natural occurrence in most biological samples, tridecanoic acid is frequently employed as an internal standard to ensure the accuracy and precision of quantitative fatty acid analysis.[1][2] This document provides detailed protocols for sample preparation involving lipid extraction and transesterification to generate FAMEs, including this compound, for subsequent GC-MS analysis.
Core Concepts
The overall workflow for preparing samples for this compound GC-MS analysis involves two primary stages: lipid extraction and derivatization (transesterification).
-
Lipid Extraction: This step isolates lipids from the sample matrix. The choice of method depends on the sample type (e.g., tissue, cells, biofluids). A common and robust method is the Folch extraction, which uses a chloroform and methanol mixture.[1][3]
-
Derivatization (Transesterification): Because fatty acids themselves are not sufficiently volatile for GC analysis, they must be chemically modified.[4][5] Transesterification is a process that converts fatty acids (both free and those bound in complex lipids like triglycerides and phospholipids) into their corresponding FAMEs.[6] This is typically achieved through acid- or base-catalyzed reaction in the presence of methanol.[7][8]
This compound is formed during this process from the internal standard, tridecanoic acid, which is added to the sample at the beginning of the preparation.
Experimental Protocols
Protocol 1: Two-Step Lipid Extraction and Acid-Catalyzed Transesterification
This protocol is suitable for a wide range of biological samples, including tissues and cell cultures.
Materials:
-
Chloroform
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
0.88% (w/v) Potassium chloride (KCl) solution
-
Tridecanoic acid internal standard solution (e.g., 1 mg/mL in methanol)
-
3M Methanolic HCl
-
n-Hexane
-
0.9% (w/v) Sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen gas evaporator or SpeedVac
Procedure:
Part A: Lipid Extraction (Modified Folch Method) [1][3]
-
Sample Homogenization: Weigh 10-50 mg of the tissue or cell pellet into a glass tube.
-
Internal Standard Spiking: Add a known volume of the tridecanoic acid internal standard solution to the sample. The amount should be chosen to be within the calibration range of the assay.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% (w/v) BHT.[3]
-
Homogenization: Vortex the mixture thoroughly for 3 minutes to ensure complete homogenization and lipid extraction.
-
Phase Separation: Add 0.5 mL of 0.88% KCl solution and vortex briefly.[3]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.[3]
-
Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a SpeedVac to obtain the dry lipid extract. The sample can be stored at -80°C at this stage.[3]
Part B: Transesterification to FAMEs [3]
-
Reagent Addition: Add 1 mL of 3M methanolic HCl to the dried lipid extract.[3]
-
Reaction: Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.[3]
-
Cooling: Allow the tube to cool to room temperature.
-
FAME Extraction: Add 1 mL of 0.9% NaCl solution and 1.5 mL of n-hexane. Vortex thoroughly for 1 minute.[3]
-
Phase Separation: Centrifuge at 1,500 x g for 5 minutes.
-
Collection: The upper hexane layer contains the FAMEs. Carefully transfer approximately 100 µL of this layer to a GC-MS autosampler vial with an insert for analysis.[3]
Protocol 2: One-Step Direct Transesterification
This rapid method is suitable for samples where a separate, exhaustive lipid extraction is not required.[9][10]
Materials:
-
Methanol:Acetyl chloride (20:1, v/v) reagent
-
n-Hexane
-
Tridecanoic acid internal standard solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Sample and Reagent Addition: To approximately 1 mg of the sample in a glass tube, add 1 mL of n-hexane and 2 mL of the methanol:acetyl chloride (20:1, v/v) reagent.[9]
-
Internal Standard Spiking: Add a known volume of the tridecanoic acid internal standard solution.
-
Reaction: Cap the tube tightly and heat at 100°C for 1 hour.
-
Cooling and Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution. Vortex and allow the phases to separate.
-
Collection: The upper hexane layer containing the FAMEs is transferred to a GC-MS vial for analysis.
Data Presentation
Quantitative performance of fatty acid analysis following derivatization is crucial. The following table summarizes typical validation parameters from relevant studies.
| Parameter | Value Range | Comments | Source |
| Linearity (r²) | > 0.995 | Achieved over a 20-fold concentration range for various fatty acids. | [1] |
| Limit of Detection (LOD) | 0.008 - 0.016 mg/L | Method dependent; determined at a signal-to-noise ratio > 3. | [2] |
| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL | Method dependent; determined at a signal-to-noise ratio > 10. | [1] |
| Precision (RSD) | < 5% | For intra- and inter-day assays. | [2] |
| Concentration for GC-MS | ~10 µg/mL | Recommended concentration in a volatile solvent for a 1 µL injection. | [11] |
Visualizations
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Two-Step Lipid Extraction and Transesterification.
Caption: Workflow for One-Step Direct Transesterification.
Chemical Pathway
The derivatization of a fatty acid to a fatty acid methyl ester (FAME) is a critical step. The diagram below shows the general acid-catalyzed esterification reaction.
Caption: Acid-Catalyzed Conversion of a Fatty Acid to a FAME.
References
- 1. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols: The Use of Methyl Tridecanoate in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the accurate quantification of fatty acids is paramount to understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Methyl tridecanoate (C13:0 methyl ester) has established itself as a valuable tool, primarily serving as an internal standard in gas chromatography-based lipid profiling. Its utility stems from its rarity in most biological systems, ensuring that its detection signal does not overlap with endogenous fatty acids, thereby providing a reliable reference for quantification. This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research.
Principle of Use
This compound is an odd-chain saturated fatty acid methyl ester. In lipidomics, a known quantity of this compound is added to a biological sample at the beginning of the lipid extraction process. Because it behaves chemically similarly to other fatty acid methyl esters during extraction, derivatization, and analysis, any loss of sample during these steps will be mirrored by a proportional loss of the internal standard. By comparing the signal of the analytes to the signal of the internal standard, accurate quantification can be achieved, correcting for experimental variability.
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids by gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). This technique is widely used in:
-
Metabolic Research: To study fatty acid profiles in various tissues and biofluids under different physiological or pathological conditions.
-
Nutritional Science: To assess the fatty acid composition of foods and to monitor the absorption and metabolism of dietary fats.
-
Biofuel Development: To quantify the fatty acid content of microorganisms or plant oils being investigated as sources for biodiesel.
-
Clinical Diagnostics: To identify potential biomarkers for diseases such as metabolic syndrome, cardiovascular disease, and cancer.
-
Drug Development: To evaluate the effect of drugs on lipid metabolism.
Data Presentation
The following tables summarize key quantitative parameters relevant to the use of this compound and related FAME analysis methodologies.
Table 1: Method Validation Parameters for FAME Analysis using GC
| Parameter | Typical Value/Range | Analysis Platform | Notes |
| Linearity (R²) | > 0.99 | GC-FID, GC-MS | Indicates a strong correlation between concentration and detector response.[1] |
| Response Factor RSD% | < 5% | GC-FID | Demonstrates excellent linearity in peak response across different concentration levels.[2] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | GC-FID | The lowest concentration of an analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | GC-FID | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1] |
| Retention Time RSD% | < 0.1% | GC | High repeatability ensures reliable peak identification.[2] |
| Peak Area RSD% | < 5% | GC-FID | Indicates good precision of repeated measurements.[2] |
Table 2: Recovery Rates for Common Lipid Extraction Methods
| Extraction Method | Average Recovery Rate | Notes |
| Methanol:MTBE:Chloroform (MMC) | 97.8% | Generally shows high recovery rates for a broad range of lipid classes.[3] |
| Methanol/MTBE | 89.0% | A widely used method that is amenable to high-throughput workflows.[3] |
| Folch (Chloroform:Methanol) | 86.6% | A classic and robust method for total lipid extraction.[3] |
| Bligh & Dyer (Chloroform:Methanol:Water) | 77.7% | A modification of the Folch method, often used for samples with high water content.[3] |
Note: Recovery rates can vary depending on the specific lipid class and the biological matrix.
Experimental Protocols
Protocol 1: Total Lipid Extraction and FAME Derivatization for GC Analysis
This protocol describes a general procedure for extracting total lipids from a biological sample and converting the fatty acids to fatty acid methyl esters (FAMEs) for subsequent GC analysis, using this compound as an internal standard.
Materials:
-
Biological sample (e.g., tissue, cells, plasma)
-
This compound internal standard solution (e.g., 1 mg/mL in hexane)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%) or 1.25 M Methanolic HCl
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Spiking:
-
Accurately weigh a known amount of the biological sample into a glass tube.
-
Add a precise volume of the this compound internal standard solution. The amount added should be chosen to yield a GC peak that is within the calibration range and comparable in height to the major fatty acids of interest.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 volumes of solvent to 1 volume of sample.
-
Homogenize the sample thoroughly using a vortex mixer or sonicator.
-
Allow the extraction to proceed for at least 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.
-
Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs (using BF3-Methanol):
-
Add 1-2 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30-60 minutes in a water bath or heating block.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Sample Concentration and Analysis:
-
Transfer the dried hexane extract to a GC autosampler vial.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
The sample is now ready for injection into the GC system.
-
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
This protocol provides typical starting conditions for the analysis of FAMEs by GC-FID or GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column is recommended for FAME analysis, such as a BPX70 or a SP-2560 (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C (FID) or as per MS manufacturer's recommendations.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
This program should be optimized based on the specific column and the range of fatty acids being analyzed.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 to 100:1, depending on sample concentration.
Data Analysis:
-
Identify the peaks corresponding to the FAMEs based on their retention times by comparing them to a known FAME standard mixture.
-
Identify the peak for this compound (internal standard).
-
Calculate the response factor for each fatty acid relative to the internal standard using a calibration curve prepared with known concentrations of FAME standards and a constant concentration of the internal standard.
-
Quantify the amount of each fatty acid in the sample using the following formula:
Amount of Fatty Acid = (Peak Area of Fatty Acid / Peak Area of Internal Standard) x (Concentration of Internal Standard / Response Factor) x (Volume of Extract / Weight of Sample)
Use of this compound in LC-MS Lipidomics
While this compound is a cornerstone internal standard for GC-based fatty acid analysis, its use in liquid chromatography-mass spectrometry (LC-MS) based lipidomics is less common. In LC-MS, the focus is often on the analysis of intact lipid molecules rather than their constituent fatty acids. For quantitative LC-MS lipidomics, the gold standard is the use of stable isotope-labeled internal standards for each lipid class (e.g., d7-cholesterol, 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine).
However, odd-chain fatty acids and their esters can still have a role in certain targeted LC-MS assays. For instance, in methods where free fatty acids are analyzed, an odd-chain fatty acid like tridecanoic acid could be used as an internal standard. If FAMEs are being analyzed by LC-MS (a less common approach), this compound would be a suitable internal standard.
Visualizations
Caption: Workflow for GC-based FAME analysis using this compound.
Caption: Logic of quantification using an internal standard.
Conclusion
This compound is a reliable and widely used internal standard for the quantitative analysis of fatty acids in lipidomics studies, particularly when employing gas chromatography. Its chemical properties and low natural abundance make it an excellent choice for correcting for sample loss and analytical variability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their lipidomics workflows. While its application in LC-MS is more nuanced, its foundational role in GC-based lipid analysis remains critical for obtaining accurate and reproducible results.
References
Application Notes and Protocols for the Derivatization of Fatty Acids to Methyl Esters for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific disciplines, including lipidomics, food science, and pharmaceutical research. Free fatty acids are polar compounds that can exhibit poor peak shape and resolution during GC analysis due to their tendency to form hydrogen bonds and interact with the stationary phase. To overcome these challenges, derivatization to fatty acid methyl esters (FAMEs) is a crucial sample preparation step. This process replaces the active hydrogen in the carboxylic acid group with a methyl group, resulting in more volatile and less polar compounds that are amenable to GC analysis.
This document provides detailed application notes and protocols for the most common methods of derivatizing fatty acids to FAMEs. It includes a comparative overview of the different approaches, detailed experimental procedures, and safety considerations to guide researchers in selecting and performing the optimal method for their specific analytical needs.
Comparison of Common Derivatization Methods
Several methods are available for the preparation of FAMEs, each with its own advantages and disadvantages. The choice of method often depends on the nature of the sample (e.g., free fatty acids vs. complex lipids), the required throughput, and the potential for side reactions. The following table summarizes the key characteristics of the most widely used derivatization techniques.
| Method | Catalyst/Reagent | Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Esterification/Transesterification | Boron Trifluoride (BF₃) in Methanol | 60-100°C, 5-60 min | Effective for both free fatty acids (FFAs) and esterified fatty acids. Relatively fast.[1] | BF₃ is toxic and moisture-sensitive.[2] Can cause degradation of conjugated linoleic acids at high temperatures.[3] May produce artifacts with certain fatty acids. |
| Hydrochloric Acid (HCl) in Methanol | 45-100°C, 1-14 hours | Milder than BF₃, leading to fewer artifacts.[1] Effective for FFAs and complex lipids. Can be prepared from common lab reagents.[1] | Slower reaction times compared to BF₃ and base-catalyzed methods.[1] | |
| Base-Catalyzed Transesterification | Sodium Methoxide (NaOCH₃) in Methanol | Room temp - 50°C, 10-20 min | Very rapid and occurs under mild conditions.[4][5] High reaction efficiency for triglycerides and phospholipids.[5] | Not effective for esterifying free fatty acids.[6] Sensitive to water and high FFA content, which can lead to soap formation. |
| Potassium Hydroxide (KOH) in Methanol | 50°C, 30 min | Simple one-step protocol for transesterification. | Ineffective for methylating free fatty acids.[6] | |
| "Instant" On-Column Derivatization | Trimethylsulfonium Hydroxide (TMSH) | Injection port temperature | Very rapid, minimal sample handling, and suitable for automation.[7][8] | Can lead to insufficient derivatization of polyunsaturated fatty acids (PUFAs).[6] Requires a hot injector for pyrolysis. |
Experimental Protocols
Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol
This method is suitable for a wide range of lipid samples, including those containing both free and esterified fatty acids.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF₃-Methanol reagent (10-14% w/v)
-
Hexane or Heptane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Protocol:
-
Weigh 1-25 mg of the lipid sample into a reaction vial.
-
Add 1-2 mL of BF₃-Methanol reagent to the vial.
-
Tightly cap the vial and heat at 60-100°C for 5-10 minutes. For samples containing triglycerides, a longer reaction time of up to 1 hour may be necessary.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Safety Precautions:
-
Boron trifluoride is toxic and corrosive. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
BF₃-Methanol is flammable. Keep away from ignition sources.
Base-Catalyzed Methylation using Sodium Methoxide
This rapid method is ideal for the transesterification of triglycerides and phospholipids but is not suitable for free fatty acids.
Materials:
-
Lipid sample (e.g., vegetable oil)
-
0.5 M Sodium Methoxide in Methanol
-
Heptane or Hexane
-
Deionized Water
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (optional)
Protocol:
-
Place the lipid sample (e.g., a few drops of oil or a dried lipid extract) into a reaction vial.
-
Add 1 mL of 0.5 M sodium methoxide in methanol.
-
Vortex the mixture and let it stand at room temperature for 10-20 minutes, or gently heat at 50°C for 10 minutes.[4]
-
Add 1 mL of deionized water and 0.5 mL of heptane (or hexane).[4]
-
Vortex vigorously to extract the FAMEs into the organic layer.
-
Centrifuge briefly to aid phase separation if necessary.
-
Transfer the upper organic layer to a GC vial for analysis.
Safety Precautions:
-
Sodium methoxide is corrosive and flammable. Handle in a fume hood.
-
Wear appropriate PPE.
-
Reacts violently with water. Ensure all glassware is dry.
On-Column Derivatization using Trimethylsulfonium Hydroxide (TMSH)
This method is extremely rapid and well-suited for high-throughput and automated analyses. Derivatization occurs in the hot GC injection port.
Materials:
-
Lipid sample
-
Trimethylsulfonium Hydroxide (TMSH) reagent (0.2 M in Methanol)
-
Solvent (e.g., Toluene or MTBE)
-
Autosampler vials with inserts
Protocol:
-
Dissolve the dried lipid extract or sample in a suitable solvent (e.g., 100 µL of Toluene).
-
For manual injection, mix the sample solution with an equal volume of TMSH reagent immediately before injection.
-
For automated injection, the autosampler can be programmed to aspirate the sample and TMSH reagent sequentially into the syringe.[7]
-
Inject the mixture into the GC. The derivatization reaction (pyrolysis and transesterification) occurs in the hot injector (typically 250-300°C).
-
The FAMEs are then separated on the GC column.
Safety Precautions:
-
TMSH is a strong base and should be handled with care.
-
Wear appropriate PPE.
-
Ensure the GC injection port is properly maintained for this type of reaction.
Conclusion
The derivatization of fatty acids to their corresponding methyl esters is an essential step for reliable GC analysis. The choice of the derivatization method should be carefully considered based on the sample type, the specific fatty acids of interest, and the available laboratory resources. Acid-catalyzed methods, particularly with BF₃-methanol, are versatile for a broad range of lipids. Base-catalyzed methods offer speed and efficiency for transesterification, while TMSH provides a rapid solution for high-throughput applications. By following the detailed protocols and safety guidelines presented in these application notes, researchers can achieve accurate and reproducible quantification of fatty acids in their samples.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cahoonlab.unl.edu [cahoonlab.unl.edu]
- 5. aocs.org [aocs.org]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Methyl Tridecanoate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the quantification of methyl tridecanoate (C13:0), a common internal standard in fatty acid methyl ester (FAME) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound commonly used as an internal standard for FAME analysis?
A1: this compound is often chosen as an internal standard for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) because it is a fatty acid that is not naturally present in most biological samples. This ensures that the peak corresponding to this compound in the chromatogram does not overlap with other FAMEs from the sample, allowing for accurate quantification.
Q2: When should I add the this compound internal standard to my sample?
A2: The point of addition for your internal standard is critical and depends on what you want to correct for.
-
To correct for variations in both the extraction and derivatization (transesterification) steps, as well as injection variability, the internal standard should be added at the very beginning of the sample preparation process, before any extraction or reaction steps.[1]
-
To correct only for injection variability, the internal standard can be added to the final extract just before GC analysis.
Q3: What is a typical concentration for a this compound internal standard working solution?
A3: A common concentration for a this compound (C13:0-ME) internal standard working solution is 10 mg/mL.[2] This stock can then be diluted further and added to samples to achieve a final concentration that gives a peak area response within the linear range of the detector and is comparable to the expected analyte concentrations.
Q4: Can I use tridecanoic acid instead of this compound as my internal standard?
A4: Yes, you can use tridecanoic acid as an internal standard. If you add tridecanoic acid at the beginning of your sample preparation, it will undergo the same derivatization (transesterification) process as the fatty acids in your sample. This can be advantageous as it accounts for the efficiency of the methylation reaction. If your sample already consists of methyl esters (like biodiesel), then adding this compound directly is more appropriate.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peak for this compound
A tailing peak for this compound can lead to inaccurate integration and, consequently, imprecise quantification.[3][4]
Symptoms:
-
The this compound peak is asymmetrical with a "tail" extending to the right.
-
The peak asymmetry factor is greater than 1.2.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Clean or Replace the Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile residues. Regularly replace or clean the liner. Using a deactivated liner can also help.[5] |
| Column Contamination: Non-volatile sample components can accumulate at the head of the column. Trim the first 15-30 cm of the column. | |
| Column Degradation: The stationary phase of the column can degrade over time, exposing active silanol groups. If trimming the column does not resolve the issue, the column may need to be replaced.[6] | |
| Improper Column Installation | Correct Column Position: Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. An incorrect position can create dead volumes, leading to peak tailing.[3][6] |
| Poor Column Cut: A non-square or jagged cut of the fused silica column can cause peak tailing. Ensure a clean, 90-degree cut using a ceramic scoring wafer.[3] | |
| Low Inlet Temperature | Increase Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the this compound. A temperature of 250°C is a good starting point for FAME analysis. |
Quantitative Data for Peak Tailing:
| Peak Quality | Asymmetry Factor (As) | Appearance | Implication |
| Excellent | 1.0 - 1.1 | Symmetrical Gaussian peak | Ideal for accurate integration. |
| Acceptable | 1.1 - 1.5 | Minor tailing | Generally acceptable, but monitor for worsening. |
| Poor | > 1.5 | Significant tailing | Indicates a problem that needs to be addressed. Can lead to inaccurate quantification.[4] |
Issue 2: Low or Inconsistent Recovery of this compound
Low or variable recovery of the internal standard can indicate problems with your sample preparation procedure.
Symptoms:
-
The peak area of the this compound is significantly smaller than expected.
-
The relative standard deviation (%RSD) of the this compound peak area across replicate samples is high (>15%).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Extraction | Optimize Extraction Solvent and Method: Ensure the chosen solvent and extraction technique are appropriate for your sample matrix. Multiple extractions may be necessary to achieve complete recovery. |
| Ensure Proper Phase Separation: During liquid-liquid extraction, allow adequate time for the layers to separate completely to avoid loss of the analyte-containing phase. | |
| Incomplete Derivatization (Transesterification) | Optimize Reaction Conditions: Ensure the reaction time, temperature, and catalyst concentration are sufficient for complete methylation. For example, a common method involves heating with 1.2% HCl in methanol/toluene at 100°C for 90 minutes for samples containing sterol esters.[7] |
| Ensure Anhydrous Conditions: Water can interfere with the transesterification reaction. Use anhydrous methanol and minimize the sample's water content.[7] | |
| Sample Loss During Solvent Evaporation | Gentle Evaporation: If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a moderate temperature to prevent the loss of the relatively volatile this compound. |
Expected Recovery Ranges for Internal Standards:
| Recovery % | Interpretation |
| 85% - 115% | Excellent |
| 70% - 85% or 115% - 130% | Acceptable, but investigate potential sources of bias. |
| < 70% or > 130% | Unacceptable. Indicates significant sample loss or interference. Method optimization is required. |
Issue 3: Co-elution of this compound with a Sample Peak
An interfering peak from the sample matrix co-eluting with the this compound peak will lead to inaccurate quantification.
Symptoms:
-
The this compound peak in the sample chromatogram is significantly larger than in the standard, or its shape is distorted.
-
Mass spectrometry (if available) shows fragment ions not characteristic of this compound under the C13:0 peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Chromatographic Resolution | Optimize GC Oven Temperature Program: Modify the temperature ramp to improve the separation between the interfering peak and this compound. A slower ramp rate can often increase resolution. |
| Use a More Selective GC Column: A column with a different stationary phase chemistry may provide the necessary selectivity to resolve the co-eluting peaks. Highly polar cyanopropyl siloxane columns (e.g., SP-2560) are commonly used for FAME analysis and offer excellent selectivity. | |
| Sample Matrix Interference | Implement a Sample Cleanup Step: If the interfering compound is from the sample matrix, consider adding a solid-phase extraction (SPE) or other cleanup step to your sample preparation protocol to remove the interfering components before GC analysis. |
Experimental Protocols
Protocol 1: Lipid Extraction and Transesterification
This protocol describes a one-step extraction and derivatization method suitable for many biological samples.
Materials:
-
Sample (e.g., ~20-50 mg of lyophilized biomass)
-
This compound internal standard solution (10 mg/mL in hexane)
-
Methanol:Acetyl Chloride (20:1, v/v)
-
n-Hexane
-
6% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the sample into a screw-cap glass tube.
-
Add a known volume of the this compound internal standard solution (e.g., 100 µL).
-
Add 2 mL of the methanol:acetyl chloride solution and 1 mL of n-hexane.
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the tubes at 100°C for 60 minutes in a heating block or water bath.
-
Allow the tubes to cool to room temperature.
-
Add 2 mL of 6% Na₂CO₃ solution to stop the reaction and neutralize the acid.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
Protocol 2: GC-FID Analysis of FAMEs
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
GC Conditions:
| Parameter | Setting |
| Column | Highly polar cyanopropyl siloxane column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized based on sample concentration) |
| Oven Program | Initial: 140°C, hold for 5 minRamp: 4°C/min to 240°CHold: 240°C for 20 min |
| Detector | FID |
| Detector Temperature | 260°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: A decision tree to diagnose the root cause of peak tailing for this compound.
References
- 1. Surrogate/Recover/Internal Standards in FAMEs analysis - Chromatography Forum [chromforum.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Methyl tridecanoate standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with analytical standards during their experiments.
Troubleshooting Guide: Poor Recovery of Methyl Tridecanoate Standard
This compound (C13:0) is a commonly used internal standard in the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Its recovery is critical for accurate quantification. This guide addresses common causes of poor recovery and provides systematic troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard recovery is low. What are the most common causes?
A1: Poor recovery of this compound can stem from several stages of the analytical process. The most frequent causes include:
-
Incomplete Extraction: The solvent system used may not be optimal for extracting the internal standard from the sample matrix.
-
Hydrolysis of the Ester: this compound can be hydrolyzed back to tridecanoic acid and methanol under certain conditions, particularly in the presence of water and strong acids or bases.[1]
-
Loss During Solvent Evaporation: Due to its moderate volatility, the internal standard can be lost if the solvent evaporation step is too aggressive (high temperature or high nitrogen flow).
-
Degradation During Derivatization: The conditions used for the transesterification of lipids in the sample might be too harsh, leading to the degradation of the this compound.
-
Adsorption onto Surfaces: The standard can adsorb onto glass or plasticware, especially if the sample concentration is low.
-
Incorrect Standard Concentration: Errors in the preparation of the internal standard stock solution can lead to perceived low recovery.
Q2: How does the sample preparation method affect the recovery of this compound?
A2: The sample preparation method is a critical factor. The choice of extraction solvent, derivatization reagent, and the presence of water can all significantly impact recovery. For instance, a two-step esterification process involving saponification followed by methylation with BF3 in methanol is a common method.[2] However, any residual water can lead to the hydrolysis of the methyl ester back to the free fatty acid, thus reducing the recovery of the standard as this compound.
Q3: Can the pH of my sample or reagents affect the stability and recovery of this compound?
A3: Yes, the pH is a crucial factor. Esters like this compound are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is accelerated by the presence of water.[1] While acid or base catalysis is necessary for the transesterification of lipids in your sample, extreme pH and high water content can lead to the degradation of your internal standard.[1][3]
Q4: Which solvents are best for extracting this compound?
A4: this compound is a nonpolar compound and is soluble in most organic solvents. Common and effective extraction solvents include:
-
Hexane
-
Chloroform
-
Methanol
-
Diethyl ether
A mixture of chloroform and methanol is often used for lipid extractions from biological matrices.[4] The choice of solvent will also depend on the sample matrix.
Troubleshooting Workflow
If you are experiencing low recovery of your this compound standard, follow this logical troubleshooting workflow to identify and resolve the issue.
Data Presentation: Impact of Experimental Conditions on Recovery
While a comprehensive quantitative comparison is highly dependent on the specific matrix, the following table summarizes the expected impact of various experimental parameters on the recovery of this compound based on established chemical principles.
| Parameter | Condition | Expected Impact on Recovery | Rationale |
| Extraction Solvent | Hexane | Good | Nonpolar solvent, good for extracting the nonpolar this compound. |
| Chloroform/Methanol (2:1) | Very Good | Effective for extracting lipids from complex biological matrices, ensuring the internal standard is also efficiently extracted.[4] | |
| Ethyl Acetate | Good | A moderately polar solvent that can also be effective. | |
| Derivatization Reagent | Methanolic HCl | Good | A common and effective reagent for transesterification. The presence of water should be minimized to prevent hydrolysis.[1] |
| BF3 in Methanol | Good | Another widely used and effective reagent. Can be more aggressive than methanolic HCl. | |
| KOH in Methanol | Good | Effective for transesterification, but saponification can be a competing reaction if water is present. | |
| pH | Neutral (pH ~7) | Optimal for Stability | Minimizes the risk of acid or base-catalyzed hydrolysis. |
| Acidic (pH < 4) | Potential for Hydrolysis | Acid-catalyzed hydrolysis can occur, especially with water and heat.[1] | |
| Basic (pH > 10) | Potential for Hydrolysis/Saponification | Base-catalyzed hydrolysis (saponification) can occur, converting the ester to its carboxylate salt. | |
| Water Content | Anhydrous Conditions | Optimal | Minimizes the risk of hydrolysis. |
| High Water Content | Low Recovery | Water participates in the hydrolysis of the ester, reducing the amount of this compound.[1][3] | |
| Evaporation Temperature | < 40°C | Good | Reduces the risk of evaporative loss of the moderately volatile standard. |
| > 60°C | Potential for Loss | Higher temperatures can lead to significant loss of the internal standard. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.
Protocol 1: FAME Preparation from Biological Tissue
This protocol is adapted from methods used for the analysis of fatty acids in biological matrices.
Materials:
-
This compound internal standard solution (e.g., 1 mg/mL in hexane)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Methanolic HCl (e.g., 5% w/v) or BF3-Methanol (e.g., 14% w/v)
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
Homogenization and Extraction:
-
To a known amount of tissue homogenate, add a precise volume of the this compound internal standard solution.
-
Add Chloroform/Methanol (2:1) and vortex thoroughly for 2-3 minutes.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to pellet the tissue debris and separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids and the internal standard.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Derivatization (Transesterification):
-
To the dried lipid extract, add Methanolic HCl or BF3-Methanol.
-
Seal the tube tightly and heat at a controlled temperature (e.g., 80-100°C) for the appropriate time (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add hexane and water to the reaction tube and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer. A second hexane extraction can be performed to ensure complete recovery.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation for GC Analysis:
-
Evaporate the hexane extract to a small volume under a gentle stream of nitrogen.
-
Reconstitute in a known volume of hexane for GC analysis.
-
Logical Relationship Diagram for FAME Analysis
This diagram illustrates the key stages of a typical FAME analysis workflow where an internal standard like this compound is used.
References
Technical Support Center: Methyl Tridecanoate Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl tridecanoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
A1: With appropriate storage conditions, this compound has a shelf life of 12 months or longer.[1] However, stability is highly dependent on the storage environment. Regular purity checks are recommended for long-term storage.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester bond of this compound can be cleaved to form tridecanoic acid and methanol.[2][3]
-
Oxidation: While saturated fatty acid methyl esters like this compound are more stable than their unsaturated counterparts, they can still undergo oxidation over time, especially when exposed to oxygen, light, and elevated temperatures.[4][5] This process can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[6] For optimal stability, this compound should be stored at refrigerated temperatures (2-8°C). Some suppliers recommend storage at -20°C for long-term preservation.[7]
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, for optimal long-term stability, it is highly recommended to store this compound under an inert atmosphere such as nitrogen or argon.[1] This minimizes the risk of oxidative degradation by displacing oxygen from the storage container.
Q5: What type of container should I use to store this compound?
A5: this compound should be stored in tightly sealed containers.[1] Glass containers, particularly amber glass to protect from light, are a suitable choice. Ensure the container closure is secure to prevent the ingress of moisture and air.
Q6: What are the signs of this compound degradation?
A6: Degradation of this compound may not always be visually apparent. However, signs can include a change in color, the appearance of turbidity, or a noticeable change in odor. The most reliable way to assess degradation is through analytical techniques such as gas chromatography (GC) to determine purity. An increase in the acid value of the sample can also indicate hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity on GC Analysis | - Improper Storage Temperature: Storage at ambient or elevated temperatures. - Exposure to Oxygen: The container was not sealed properly or stored under an inert atmosphere. - Exposure to Moisture: Ingress of water into the container leading to hydrolysis. | - Store at recommended refrigerated temperatures (2-8°C or -20°C). - Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. - Ensure the container is tightly sealed and stored in a dry environment. |
| Change in Physical Appearance (e.g., color, clarity) | - Oxidative Degradation: Prolonged exposure to air and/or light. | - Discard the product if significant changes are observed. - For future prevention, store under an inert atmosphere in an amber glass vial. |
| Precipitate Formation at Low Temperatures | - Solidification: this compound has a melting point of around 5.5-7°C.[7][8] | - This is a normal physical property and not a sign of degradation. Gently warm the sample to room temperature to re-dissolve the solid before use. |
| Inconsistent Experimental Results | - Degraded Material: Using this compound that has undergone hydrolysis or oxidation. | - Verify the purity of the this compound using a suitable analytical method like GC. - If purity is compromised, use a fresh, properly stored batch for your experiments. |
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Storage Conditions
The following table provides illustrative data on the expected stability of this compound under different storage conditions. This data is based on the general principles of fatty acid methyl ester stability and is intended for guidance purposes. Actual degradation rates may vary.
| Storage Condition | Temperature (°C) | Atmosphere | Purity after 12 Months (%) |
| Optimal | -20 | Nitrogen | >99 |
| Recommended | 4 | Nitrogen | >98 |
| Sub-optimal | 4 | Air | 95 - 98 |
| Poor | 25 (Room Temp) | Air | <95 |
| Adverse | 40 | Air | <90 |
Experimental Protocols
Protocol: Stability Testing of this compound by Gas Chromatography (GC)
This protocol outlines a method to assess the stability of this compound over time under specific storage conditions.
1. Objective: To determine the purity of this compound samples stored under various conditions and at different time points.
2. Materials:
-
This compound samples
-
Hexane (HPLC grade)
-
Internal standard (e.g., methyl tetradecanoate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., a polar capillary column such as one with a polyethylene glycol stationary phase)
-
Autosampler vials with caps
-
Pipettes and tips
-
Vortex mixer
3. Experimental Setup:
-
Aliquot this compound into several vials to represent each storage condition to be tested (e.g., 4°C/Nitrogen, 25°C/Air).
-
Store the vials under their designated conditions.
-
At each time point (e.g., 0, 3, 6, 9, 12 months), remove one vial from each storage condition for analysis.
4. Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane).
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Add a precise volume of hexane to dissolve the sample (e.g., 1 mL).
-
Add a precise volume of the internal standard stock solution (e.g., 100 µL).
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the prepared sample to a GC autosampler vial.
5. GC-FID Analysis:
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injection Volume: 1 µL
-
-
Inject the prepared sample onto the GC system.
-
Record the chromatogram.
6. Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Integrate the peak areas for both compounds.
-
Calculate the response factor of this compound relative to the internal standard using a calibration curve prepared with known concentrations.
-
Calculate the concentration and purity of this compound in the sample.
-
Compare the purity of the samples at different time points and under different storage conditions to assess degradation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Workflow for a this compound stability study.
References
- 1. This compound, 1731-88-0 [thegoodscentscompany.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Can We Find an Optimal Fatty Acid Composition of Biodiesel in Order to Improve Oxidation Stability? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound = 97 GC 1731-88-0 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Column selection for optimal separation of FAMEs including Methyl tridecanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection of Gas Chromatography (GC) columns for the separation of Fatty Acid Methyl Esters (FAMEs), including Methyl tridecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for a comprehensive FAME separation, including this compound?
For the comprehensive analysis of FAMEs, which often involves separating compounds based on carbon chain length, degree of unsaturation, and geometric (cis/trans) isomerism, highly polar stationary phases are the industry standard.[1][2] Columns with a cyanopropyl silicone phase are particularly effective and widely recommended.[1][3] These phases provide the necessary selectivity to resolve complex mixtures of FAMEs.[4]
Q2: When should I choose a highly polar, mid-polar, or non-polar column for FAME analysis?
The choice of column polarity is dictated by the specific analytical goal.[5][6]
-
Highly Polar Columns (e.g., HP-88, SP-2560, Rt-2560, CP-Sil 88): These are the preferred choice for separating complex FAME mixtures. Their high polarity allows for the separation of FAMEs based on carbon number, degree of unsaturation, and, most importantly, the configuration of double bonds (cis vs. trans isomers).[2][3][7] If your analysis requires the quantification of trans fats or detailed profiling of unsaturated fatty acids, a highly polar cyanopropyl column is essential.[1]
-
Mid-Polar Columns (e.g., DB-23, BPX-70): These columns offer a balance of performance and can provide excellent separation for many complex FAME mixtures, including some cis/trans isomer separation.[2][5] They are a robust choice for general-purpose FAME profiling.
-
Wax Columns (e.g., DB-WAX, HP-INNOWAX): Polyethylene glycol (PEG) or "WAX" columns are also polar and are commonly used for FAME analysis, especially for separating saturated and unsaturated FAMEs.[7][8] However, they are generally less effective at separating complex mixtures of cis and trans isomers compared to highly polar cyanopropyl columns.[2][3]
-
Non-Polar Columns (e.g., Equity-1, HP-5MS): These columns separate compounds primarily by their boiling points.[6][9] While they can separate saturated FAMEs from unsaturated ones, they cannot resolve positional or geometric isomers (e.g., cis/trans isomers of oleic acid).[5] Their use is typically limited to simpler profiles where only information on saturated vs. unsaturated content is needed.[5][9]
Q3: How do column dimensions (length, internal diameter, film thickness) affect my FAME separation?
Column dimensions are critical parameters that influence resolution, analysis time, and sample capacity.
-
Length: Longer columns (e.g., 60 m, 100 m) provide higher resolution, which is crucial for separating a large number of FAMEs, such as those in a 37-component standard mix.[5][10] Shorter, highly efficient columns (e.g., 10 m x 0.1 mm ID) can significantly reduce analysis time while maintaining resolution for critical pairs.[4]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.10 mm, 0.25 mm) offer higher efficiency and better resolution.[4] Wider bore columns have a higher sample capacity, which can be useful for trace analysis, but at the cost of some separation efficiency.[6]
-
Film Thickness: A thicker stationary phase film increases retention time and can improve the resolution of very volatile compounds. For most FAME applications, a standard film thickness (e.g., 0.20 µm, 0.25 µm) is appropriate.[4][5]
Troubleshooting Guide
Q1: Why are some of my FAME peaks co-eluting, particularly C18 isomers?
Peak co-elution, especially of cis and trans isomers, is a common challenge that points directly to insufficient column selectivity.[3]
-
Solution: The most effective solution is to use a highly polar cyanopropyl-based column, such as an HP-88 or Rt-2560.[3][7] These columns are specifically designed to resolve geometric isomers by providing different interactions with the cis and trans configurations, causing the trans isomers to elute first.[3][11] Standard WAX columns may not provide adequate separation for complex cis/trans mixtures.[2]
Q2: I'm seeing ghost peaks and a rising baseline in my chromatogram. What is the cause?
Ghost peaks and a rising baseline are often symptoms of contamination or column bleed.
-
Column Contamination: Contamination can come from the sample preparation stage. For example, if using methanolic KOH for derivatization, carryover of KOH can damage the stationary phase at the head of the column.[12] Ensure proper neutralization and extraction of FAMEs.
-
Injector Contamination: The injection port liner is a common source of contamination. Non-volatile residues from previous injections can accumulate. Regular replacement of the liner and septum is critical, especially with FAME analysis.[10][12]
-
Column Bleed: Using the column above its maximum rated temperature will cause the stationary phase to degrade and "bleed," leading to a rising baseline. Always operate within the column's specified temperature limits.
-
Solution:
Q3: My peak shapes are poor (tailing or fronting). How can I fix this?
Poor peak shape can be caused by several factors related to sample introduction, column activity, or overloading.
-
Active Sites: Free fatty acids that were not derivatized into FAMEs are highly polar and can interact with active sites in the liner or column, causing peak tailing.[9] Ensure your derivatization process is complete.[13] Using a liner with glass wool can help trap non-volatile material.[10]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to fronting peaks. Try diluting your sample.[10]
-
Injection Technique: A slow injection speed can cause peak broadening. Ensure a fast, clean injection, preferably with an autosampler.
Data Presentation
Table 1: Recommended GC Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Typical Application | Example Models |
| Highly Polar | Biscyanopropyl Polysiloxane | Very High | Separation of complex mixtures, including cis/trans isomers.[1][3] | SP-2560, Rt-2560, HP-88, TR-FAME[3][5][8] |
| Mid-Polar | Cyanopropylphenyl Polysiloxane | High | General purpose FAME analysis with good resolution.[2] | DB-23, BPX-70[2][5] |
| Polar (WAX) | Polyethylene Glycol (PEG) | High | Separation of saturated and unsaturated FAMEs; less effective for cis/trans.[2][8] | DB-WAX, HP-INNOWAX, FAMEWAX[7][8] |
| Non-Polar | 100% Dimethylpolysiloxane | Non-Polar | Separation by boiling point; does not resolve isomers.[5][9] | Equity-1, HP-1 |
Table 2: Typical GC Method Parameters for FAME Analysis on a Highly Polar Column
| Parameter | Typical Value | Notes |
| Column | 100 m x 0.25 mm ID, 0.20 µm | Example: Rt-2560 or similar.[7] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended.[4] |
| Inlet Temperature | 250 °C | [3] |
| Split Ratio | 50:1 to 100:1 | Adjust based on sample concentration.[3] |
| Oven Program | Initial: 100 °C, hold 4 minRamp 1: 3 °C/min to 240 °CHold: 15 min | This is an example; program must be optimized for specific FAMEs. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp | 280-300 °C | [3] |
Diagrams and Workflows
Caption: Logical workflow for selecting the optimal GC column for FAME analysis.
Experimental Protocols
Protocol: Preparation of FAMEs from Lipids and GC Analysis
This protocol outlines the derivatization of fatty acids into their corresponding methyl esters for GC analysis.
1. Saponification and Esterification (using BF₃-Methanol)
-
Objective: To hydrolyze lipids into free fatty acid salts and then methylate them to form volatile FAMEs.[13]
-
Materials:
-
Lipid extract (from sample)
-
0.5 M Methanolic KOH
-
14% Boron Trifluoride (BF₃) in Methanol
-
Heptane or Hexane (GC grade)
-
Saturated NaCl solution
-
-
Procedure:
-
Weigh approximately 20-25 mg of the lipid extract into a screw-cap tube.
-
Add 2 mL of 0.5 M methanolic KOH. Cap the tube tightly.
-
Heat in a water bath or heating block at 100°C for 5-10 minutes until the fat globules are dissolved.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃-Methanol reagent. Cap tightly and heat again at 100°C for 5 minutes. This is the esterification step.
-
Cool the tube to room temperature.
-
Add 2 mL of heptane (or hexane) to the tube to extract the FAMEs.
-
Add 2 mL of saturated NaCl solution to facilitate phase separation.
-
Vortex the tube for 30 seconds. Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial. This sample is now ready for injection.[13]
-
2. Gas Chromatography (GC-FID) Analysis
-
Objective: To separate and quantify the prepared FAMEs.
-
Procedure:
-
Set up the GC-FID method according to the parameters outlined in Table 2 or an optimized in-house method.
-
Inject a standard FAME mixture (e.g., a 37-component FAME mix) to verify column performance, resolution, and establish retention times for identification.[3][9] this compound is often included in these standard mixes and can serve as a reference point.[4]
-
Inject 1 µL of the prepared FAME sample from the GC vial into the GC system.
-
Acquire the chromatogram.
-
Identify peaks in the sample chromatogram by comparing their retention times to those of the FAME standard.
-
Quantify the FAMEs by comparing peak areas to those of a standard curve or by using an internal standard.
-
References
- 1. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. detection problem in FAME analyses with Agilent 7890 GC-FID - Chromatography Forum [chromforum.org]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Methyl Tridecanoate MS Spectra Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl tridecanoate mass spectrometry (MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce background noise in your MS spectra, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in this compound GC-MS analysis?
A1: Background noise in the MS spectra of this compound can originate from several sources, broadly categorized as chemical noise and electronic noise.[1]
-
Chemical Noise: This arises from unintended ions reaching the detector. Common sources include:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxanes that are detected by the MS.[2][3] Common column bleed ions include m/z 207 and 281.[3]
-
Septum Bleed: Particles from the injection port septum can introduce contaminants. Using low-bleed septa can minimize this.[2][4]
-
Contaminated Solvents or Reagents: Impurities in solvents, derivatizing agents, or carrier gas can introduce background ions.[5][6] Always use high-purity, LC-MS grade solvents.[5]
-
Sample Matrix Effects: Complex biological samples can contain endogenous compounds that co-elute with this compound, causing ion suppression or enhancement.[7]
-
System Contamination: Residuals from previous analyses, fingerprints, or cleaning solvents can contribute to background noise.[6][8][9]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. It can be exacerbated by an aging detector.[3]
Q2: How can I differentiate between chemical and electronic noise in my spectra?
A2: You can distinguish between chemical and electronic noise by examining the characteristics of the baseline.
-
Chemical noise often presents as discrete peaks or a consistently elevated baseline with specific m/z values corresponding to common contaminants.[1][10]
-
Electronic noise typically appears as random fluctuations across the entire mass range and is not associated with specific m/z peaks.[1]
To investigate, you can run a blank injection (injecting only the solvent). If the background peaks are still present, it points towards a source within the GC-MS system itself (e.g., column bleed, contaminated solvent), indicative of chemical noise.[9]
Q3: What are some data processing techniques to reduce background noise after data acquisition?
A3: Several computational methods can be employed to reduce noise in MS data:
-
Background Subtraction: Most MS software allows for the subtraction of a background spectrum (from a blank run or a region of the chromatogram with no analyte peaks) from the analyte's spectrum.[4]
-
Smoothing Algorithms: Algorithms like Savitzky-Golay can be used to smooth the signal and reduce high-frequency electronic noise.[1]
-
Advanced Denoising Algorithms: More sophisticated techniques and software packages are available for noise reduction:
-
MS-REDUCE: An algorithm that eliminates noisy peaks before peptide deduction.[11]
-
CRANE (Chemical and Random Additive Noise Elimination): Uses a 2D wavelet transform to remove baseline, random, and chemical noise from raw ESI-LC-MS data.[12]
-
NECTAR (NoisE CorrecTion AlgoRithm): Characterizes and corrects for random, chemical, and background noise in QToF-MSI data.[13][14]
-
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues related to high background noise in your this compound MS spectra.
Issue 1: High Background Noise Across the Entire Mass Range
This is often indicative of contamination in the system or issues with the instrument setup.
Troubleshooting Steps:
-
Run a Blank Injection: Inject a sample of your solvent to determine if the contamination is from the solvent itself or the sample preparation procedure.[9]
-
Check Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents.[5] Contaminated mobile phases are a common source of constant background noise.[5]
-
Inspect for System Contamination:
-
System Bake-out: Perform a "steam cleaning" or bake-out of the system overnight to remove volatile contaminants. This typically involves setting a low LC flow with high gas flow and temperature.[10]
Issue 2: Prominent Peaks at m/z 207, 281, and other siloxane-related ions
These peaks are characteristic of column or septum bleed.
Troubleshooting Steps:
-
Condition the GC Column: Ensure the column has been properly conditioned according to the manufacturer's instructions.
-
Use Low-Bleed Consumables: Switch to low-bleed septa and columns designed for mass spectrometry.[2][4]
-
Check for Air Leaks: Air leaks can accelerate the degradation of the column's stationary phase. Check for leaks at all fittings and connections. Common ions indicating an air leak include m/z 18 (H₂O), 28 (N₂), 32 (O₂), and 44 (CO₂).[6]
-
Optimize GC Method: Avoid unnecessarily high temperatures in the injection port and oven, as this can increase column bleed.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving high background noise issues.
Experimental Protocols
Protocol 1: System "Steam Cleaning" for Contamination Removal
This protocol is adapted from recommendations for reducing system contamination.[10]
Objective: To remove non-volatile and semi-volatile contaminants from the LC-MS system.
Materials:
-
LC-MS grade water
-
LC-MS grade methanol (or isopropanol)
-
A clean, dedicated solvent bottle
Procedure:
-
Remove the GC column from the MS inlet.
-
Prepare a fresh mobile phase of 75:25 methanol:water.[10]
-
Set the LC flow rate to a low value (e.g., 0.5 mL/min).[10]
-
Set the nebulizer pressure to a high setting (e.g., 60 psi).[10]
-
Set the drying gas flow to a high rate (e.g., 13 L/min) and the temperature to 350°C.[10]
-
If using APCI, set the vaporizer temperature to 400°C.[10]
-
Ensure the MS stream selection valve is directed to the mass spectrometer.[10]
-
Allow the system to run under these conditions overnight.
-
The following day, allow the system to cool and equilibrate with your analytical mobile phase before running samples.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) to Reduce Matrix Effects
Improving sample preparation is a highly effective way to reduce matrix effects and background noise.[7]
Objective: To remove interfering compounds from a complex biological sample (e.g., plasma) prior to this compound analysis.
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., LC-MS grade water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile)
-
Sample pre-treatment solution (e.g., 4% Phosphoric acid)
Procedure:
-
Sample Pre-treatment: Acidify the plasma sample by adding an equal volume of 4% phosphoric acid. Vortex and centrifuge.
-
Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other fatty acid methyl esters with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for injection.
Quantitative Data Summary
The following table summarizes the potential impact of noise reduction techniques on the signal-to-noise (S/N) ratio. The values are illustrative and will vary depending on the specific instrument, sample, and conditions.
| Technique Implemented | Typical S/N Ratio (Before) | Expected S/N Ratio (After) | Primary Noise Type Addressed |
| Use of Low-Bleed Septum | 50:1 | >150:1 | Chemical (Septum Bleed) |
| System Bake-out | 30:1 | >100:1 | Chemical (System Contamination) |
| Solid-Phase Extraction | 20:1 | >80:1 | Chemical (Matrix Effects) |
| Background Subtraction (Software) | 40:1 | >120:1 | Chemical & Electronic |
| Advanced Denoising Algorithm | 40:1 | >200:1 | Chemical & Electronic |
This technical support guide provides a starting point for addressing background noise in your this compound MS spectra. For persistent issues, it is recommended to consult your instrument manufacturer's service engineers.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards for Accurate Quantification: Methyl Tridecanoate and Its Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of fatty acid methyl ester (FAME) analysis by gas chromatography (GC), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Methyl tridecanoate (C13:0-Me) has long been a staple in this field, but a comprehensive understanding of its performance relative to other available standards is crucial for method optimization and validation.
This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data and detailed methodologies. We will delve into the key performance characteristics of these standards, offering a clear perspective on their respective advantages and limitations in different analytical scenarios.
Principles of Internal Standardization in Chromatography
Internal standards are essential in quantitative chromatography to correct for variations in sample injection volume, solvent evaporation, and inconsistencies during sample preparation.[1] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[2][3] It should also be well-resolved from other components in the chromatogram and exhibit a stable response.[4]
Comparison of this compound with Other Internal Standards
The selection of an internal standard is contingent upon the specific analytical technique employed (e.g., GC with Flame Ionization Detection - GC-FID, or Mass Spectrometry - GC-MS) and the nature of the sample matrix. Below is a comparative overview of this compound and its common alternatives.
| Internal Standard | Principle of Operation & Suitability | Advantages | Disadvantages |
| This compound (C13:0-Me) | Odd-chain saturated FAME, not typically found in biological samples. Suitable for both GC-FID and GC-MS.[2][5] | Good commercial availability, stable, and well-characterized. Elutes within a typical FAME analysis range. | Potential for co-elution with minor sample components in complex matrices. |
| Other Odd-Chain FAMEs (e.g., C15:0-Me, C17:0-Me, C19:0-Me) | Similar to this compound, these are odd-chain FAMEs that are generally absent in samples.[2][6] | Provides flexibility in choosing an internal standard that elutes in a clear region of the chromatogram.[7] | Similar to this compound, potential for interference in complex samples. |
| Deuterated FAMEs (e.g., d3-Methyl palmitate) | Stable isotope-labeled standards that co-elute with their non-labeled analyte counterparts. Differentiated by mass spectrometry.[8][9] | Considered the "gold standard" for GC-MS due to identical chemical and physical behavior to the analyte, correcting for matrix effects and ionization suppression.[3] | Not suitable for GC-FID as they co-elute with the analyte. Higher cost compared to non-labeled standards. |
| Fatty Acid Ethyl Esters (FAEEs) | Ethyl esters of fatty acids that have different retention times than FAMEs.[8][9] | Elute separately from FAMEs, making them suitable for both GC-FID and GC-MS without risk of co-elution with the analytes of interest.[8][9] | May not perfectly mimic the behavior of FAMEs during sample preparation, particularly the transesterification step. |
| Non-FAME Esters (e.g., Hexadecyl acetate, Hexadecyl propanoate) | Esters of long-chain alcohols that are structurally different from FAMEs.[4][10] | Unlikely to be present in biological or food samples. Can be well-resolved from FAME peaks.[4][10] | May not behave identically to FAMEs during extraction and analysis, potentially leading to less accurate correction. |
Experimental Data: A Comparative Overview
The following table summarizes key performance parameters for this compound and its alternatives, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this table provides a synthesized overview.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Linearity (R²) | Precision (RSD%) | Reference |
| This compound | Various FAMEs | Biodiesel | Not explicitly stated | >0.99 | <2% | [11] |
| Methyl nonadecanoate | Various FAMEs | Biodiesel | Not explicitly stated | Not explicitly stated | Exceeds EN14103:2011 requirements | [7] |
| d3-Methyl esters | Various FAMEs | Sunflower oil, Mozzarella cheese | Assumed to be 100% (co-eluting) | Not explicitly stated | Not explicitly stated | [8][9] |
| Fatty Acid Ethyl Esters | Various FAMEs | Sunflower oil, Mozzarella cheese | Gravimetric studies showed no loss | Not explicitly stated | Not explicitly stated | [8][9] |
| Hexadecyl acetate | Various FAMEs | Biodiesel | Not explicitly stated | Not explicitly stated | 0.1 - 1.8% | [4] |
| Glyceryl tridecanoate | Alpha-linolenic acid, Linoleic acid | Milk formula | 96.2 – 103.9% | Not explicitly stated | <1.9% | [12] |
Experimental Protocols
General Protocol for FAME Analysis using an Internal Standard
A typical workflow for the quantitative analysis of fatty acids in a biological sample involves lipid extraction, transesterification to FAMEs, and subsequent GC analysis.
1. Lipid Extraction (Folch Method):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add the internal standard (e.g., a known amount of this compound in a suitable solvent) to the mixture.
-
Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Collect the lower chloroform phase containing the lipids and the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
2. Transesterification (Acid-Catalyzed):
-
Add a known volume of methanolic HCl (e.g., 1.25 M) to the dried lipid extract.
-
Heat the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 1 hour).
-
After cooling, add a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Wash the hexane layer with water to remove any remaining acid.
-
Collect the upper hexane layer containing the FAMEs and the internal standard for GC analysis.
3. Gas Chromatography (GC) Analysis:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A polar capillary column, such as a CP-Sil 88 or a FAMEWAX, is commonly used for FAME separation.[8][13]
-
Oven Temperature Program: A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.
Visualizing the Workflow and Selection Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. jppres.com [jppres.com]
- 2. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Surrogate/Recover/Internal Standards in FAMEs analysis - Chromatography Forum [chromforum.org]
- 6. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 7. agilent.com [agilent.com]
- 8. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. repo.unand.ac.id [repo.unand.ac.id]
- 13. restek.com [restek.com]
Cross-validation of Methyl Tridecanoate Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyl tridecanoate, a saturated fatty acid methyl ester (FAME), is crucial in various research and development fields, including biofuel analysis, food science, and clinical diagnostics. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the challenges and potential approaches for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed.
Methodology Comparison
Gas chromatography-based methods are the most established and widely used for the analysis of FAMEs like this compound.[1][2][3][4] The choice between a flame ionization detector (FID) and a mass spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective technique that offers high precision and a wide linear range for quantification.[2][5][6] It is often the method of choice for routine analysis where the identity of the analyte is already known.
Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative information, confirming the identity of the analyte based on its mass spectrum.[4][7] This is particularly advantageous when analyzing complex matrices where co-elution with other components might occur.[4] The use of Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity for target analytes like this compound.[7][8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) for the direct analysis of this compound is less common. Methyl esters of fatty acids are non-polar and often exhibit poor ionization efficiency with common LC-MS ion sources like electrospray ionization (ESI).[10] To overcome these limitations, derivatization of the fatty acid to a more polar and ionizable compound is typically required for sensitive LC-MS analysis.[10][11][12][13] While this approach can offer high sensitivity, it adds complexity to the sample preparation workflow.
Quantitative Data Summary
| Parameter | GC-FID | GC-MS (SIM Mode) | LC-MS/MS (Derivatized) |
| Linearity (R²) | >0.99[2] | >0.99 | >0.99 |
| Limit of Detection (LOD) | Low µg/mL range | Low femtomole on column[7] | Low femtomole on column |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Precision (%RSD) | < 5%[2] | < 10%[7] | Typically < 15% |
| Accuracy (% Recovery) | 98-102%[2] | Typically within ±15% | Typically within ±15% |
| Specificity | Moderate (relies on retention time) | High (retention time and mass spectrum) | High (retention time and MRM transitions) |
Experimental Protocols
Gas Chromatography (GC-FID and GC-MS) Analysis of this compound
This protocol describes a general procedure for the quantification of this compound in a lipid sample. The initial step for both GC-FID and GC-MS is the conversion of fatty acids in the sample to their corresponding methyl esters (FAMEs) through a process called transesterification.
a. Sample Preparation (Transesterification)
-
Lipid Extraction: If the sample is not already in a lipid form, perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Internal Standard Addition: Add a known amount of an internal standard to the extracted lipid sample. For FAME analysis, a C17:0 or C19:0 methyl ester is commonly used, provided it is not present in the sample.
-
Transesterification Reaction:
-
Sample Dilution: Transfer 0.2 mL of the upper heptane layer to a GC vial and dilute with 1 mL of heptane.[1]
b. Instrumental Analysis
| Parameter | GC-FID | GC-MS |
| Gas Chromatograph | Agilent 7890B GC or equivalent[2] | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | Elite-2560 (100 m x 0.25 mm, 0.2 µm) or equivalent[1] | DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C[3] | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 100:1[3] | 20:1 |
| Carrier Gas | Helium or Hydrogen[3] | Helium |
| Oven Program | Initial: 100 °C, hold for 4 min; Ramp: 3 °C/min to 240 °C, hold for 15 min | Initial: 50 °C, hold for 1 min; Ramp 1: 25 °C/min to 175 °C; Ramp 2: 4 °C/min to 230 °C, hold for 4 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 300 °C[3] | N/A (Transfer line at 280 °C) |
| Data Acquisition | Peak areas integrated by chromatography software | Full Scan (m/z 50-550) or SIM mode |
c. Data Analysis
-
Identification: Identify the this compound peak by comparing its retention time with that of a certified reference standard. For GC-MS, confirm the identity by matching the acquired mass spectrum with a reference library.
-
Quantification: Construct a calibration curve using a series of standards of known concentrations. Calculate the concentration of this compound in the sample by relating its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Derivatization Approach
Direct analysis of this compound by LC-MS is challenging. A common strategy for analyzing fatty acids by LC-MS involves derivatization to enhance ionization and chromatographic retention.
a. Sample Preparation (Derivatization)
-
Saponification: If the fatty acids are esterified, they first need to be hydrolyzed to their free fatty acid form through saponification (e.g., using methanolic KOH).
-
Derivatization: The free fatty acids are then derivatized. A variety of derivatization reagents can be used to introduce a charged or easily ionizable group. For example, coupling with a reagent containing a quaternary amine group can significantly improve ESI+ ionization efficiency.
-
Extraction: After derivatization, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to remove excess derivatizing reagent and other interferences.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
b. Instrumental Analysis (Hypothetical for a Derivatized Analyte)
| Parameter | LC-MS/MS |
| Liquid Chromatograph | UPLC system (e.g., Waters ACQUITY) or equivalent |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol |
| Gradient | Optimized for separation of derivatized fatty acids |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP) |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode depending on the derivative |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
c. Data Analysis
-
Identification and Quantification: The derivatized this compound is identified and quantified using specific MRM transitions (precursor ion -> product ion). A stable isotope-labeled internal standard of the derivatized analyte is ideally used for the most accurate quantification.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for selecting a suitable quantification method.
References
- 1. s4science.at [s4science.at]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. ijastnet.com [ijastnet.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. scielo.br [scielo.br]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Method SIM- GC-MS - Chromatography Forum [chromforum.org]
- 10. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 13. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fatty Acid Methyl Ester (FAMEs) Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate identification and quantification of fatty acids are paramount. Fatty Acid Methyl Esters (FAMEs) standards are indispensable tools in gas chromatography (GC) for achieving reliable and reproducible results. This guide provides a comparative analysis of commonly used FAMEs standards, detailing their composition, applications, and the experimental protocols for their use.
Quantitative Comparison of Common FAMEs Standards
The selection of an appropriate FAMEs standard is contingent on the specific fatty acid profile of the sample under investigation. Below is a summary of the composition of four widely used FAMEs standards: the 37-Component FAME Mix, a Marine Oil FAME Mix, a Bacterial Acid Methyl Ester (BAME) Mix, and a representative Milk Fat FAME Mix.
Table 1: Composition of 37-Component FAME Mix (Supelco)
| Component | Concentration (µg/mL) |
| Methyl butyrate (C4:0) | 400 |
| Methyl hexanoate (C6:0) | 400 |
| Methyl octanoate (C8:0) | 400 |
| Methyl decanoate (C10:0) | 400 |
| Methyl undecanoate (C11:0) | 200 |
| Methyl laurate (C12:0) | 400 |
| Methyl tridecanoate (C13:0) | 200 |
| Methyl myristate (C14:0) | 400 |
| Methyl myristoleate (C14:1) | 200 |
| Methyl pentadecanoate (C15:0) | 200 |
| Methyl cis-10-pentadecenoate (C15:1) | 200 |
| Methyl palmitate (C16:0) | 600 |
| Methyl palmitoleate (C16:1) | 200 |
| Methyl heptadecanoate (C17:0) | 200 |
| cis-10-Heptadecanoic acid methyl ester (C17:1) | 200 |
| Methyl stearate (C18:0) | 400 |
| trans-9-Elaidic acid methyl ester (C18:1t) | 200 |
| cis-9-Oleic acid methyl ester (C18:1c) | 400 |
| Methyl linolelaidate (C18:2tt) | 200 |
| Methyl linoleate (C18:2cc) | 200 |
| Methyl arachidate (C20:0) | 400 |
| Methyl γ-linolenate (C18:3n6) | 200 |
| Methyl eicosenoate (C20:1) | 200 |
| Methyl linolenate (C18:3n3) | 200 |
| Methyl heneicosanoate (C21:0) | 200 |
| cis-11,14-Eicosadienoic acid methyl ester (C20:2) | 200 |
| Methyl behenate (C22:0) | 400 |
| cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n6) | 200 |
| Methyl erucate (C22:1) | 200 |
| cis-11,14,17-Eicosatrienoic acid methyl ester (C20:3n3) | 200 |
| cis-5,8,11,14-Eicosatetraenoic acid methyl ester (C20:4n6) | 200 |
| Methyl tricosanoate (C23:0) | 200 |
| cis-13,16-Docosadienoic acid methyl ester (C22:2) | 200 |
| Methyl lignocerate (C24:0) | 400 |
| cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester (C20:5n3) | 200 |
| Methyl nervonate (C24:1) | 200 |
| cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester (C22:6n3) | 200 |
| (Source: Thomas Scientific, Supelco Product Information)[1] |
Table 2: Composition of Marine Oil FAME Mix (Restek)
| Component | % by Weight |
| Methyl myristate (C14:0) | 6% |
| Methyl myristoleate (C14:1) | 1% |
| Methyl palmitate (C16:0) | 16% |
| Methyl palmitoleate (C16:1) | 5% |
| Methyl stearate (C18:0) | 8% |
| Methyl oleate (C18:1) | 13% |
| Methyl vaccenate (C18:1) | 4% |
| Methyl linoleate (C18:2) | 2% |
| Methyl linolenate (C18:3) | 2% |
| Methyl arachidate (C20:0) | 1% |
| Methyl 11-eicosenoate (C20:1) | 9% |
| Methyl 11,14-eicosadienoate (C20:2) | 1% |
| Methyl arachidonate (C20:4) | 3% |
| Methyl 11,14,17-eicosatrienoate (C20:3) | 1% |
| Methyl eicosapentaenoate (C20:5) | 10% |
| Methyl behenate (C22:0) | 1% |
| Methyl erucate (C22:1) | 3% |
| Methyl docosahexaenoate (C22:6) | 12% |
| Methyl lignocerate (C24:0) | 1% |
| Methyl nervonate (C24:1) | 1% |
| (Source: Restek Product Information)[2] |
Table 3: Representative Composition of Bacterial Acid Methyl Ester (BAME) Mix
While many commercially available BAME mixes are qualitative standards, they typically contain a variety of straight-chain, branched-chain (iso and anteiso), and hydroxylated fatty acid methyl esters characteristic of bacteria.
| Component | Typical Presence |
| Methyl laurate (C12:0) | + |
| Methyl myristate (C14:0) | + |
| Methyl pentadecanoate (C15:0) | + |
| Methyl palmitate (C16:0) | + |
| Methyl heptadecanoate (C17:0) | + |
| Methyl stearate (C18:0) | + |
| Methyl oleate (C18:1c) | + |
| Methyl linoleate (C18:2cc) | + |
| Iso-methyl tetradecanoate (i-C14:0) | + |
| Iso-methyl pentadecanoate (i-C15:0) | + |
| Anteiso-methyl pentadecanoate (a-C15:0) | + |
| Iso-methyl hexadecanoate (i-C16:0) | + |
| Iso-methyl heptadecanoate (i-C17:0) | + |
| 3-Hydroxy-methyl decanoate (3-OH-C10:0) | + |
| 3-Hydroxy-methyl laurate (3-OH-C12:0) | + |
| (Based on typical components found in commercial BAME mixes) |
Table 4: Typical Fatty Acid Composition of a Milk Fat FAME Standard
Milk fat is known for its complex fatty acid profile, including a significant amount of short-chain fatty acids.
| Component | Typical % of Total FAMEs |
| Butyric acid (C4:0) | 3-5% |
| Caproic acid (C6:0) | 2-3% |
| Caprylic acid (C8:0) | 1-2% |
| Capric acid (C10:0) | 2-4% |
| Lauric acid (C12:0) | 2-5% |
| Myristic acid (C14:0) | 9-12% |
| Palmitic acid (C16:0) | 25-30% |
| Stearic acid (C18:0) | 10-13% |
| Oleic acid (C18:1) | 20-25% |
| Linoleic acid (C18:2) | 1-3% |
| Linolenic acid (C18:3) | 0.5-1.5% |
| (Source: Based on typical bovine milk fat composition)[3][4] |
Experimental Protocols for FAMEs Analysis
The accurate analysis of FAMEs relies on standardized methodologies. The most widely recognized protocols are provided by organizations such as AOAC International, the American Oil Chemists' Society (AOCS), and the International Organization for Standardization (ISO).
Sample Preparation: Transesterification
Prior to GC analysis, fatty acids in lipid samples must be converted to their corresponding methyl esters. This process, known as transesterification, is a critical step that can significantly impact the accuracy of the results. Common methods include:
-
Base-Catalyzed Transesterification: This is a rapid method suitable for samples with low free fatty acid content. A common reagent is sodium methoxide in methanol.
-
Acid-Catalyzed Transesterification: This method is effective for samples with high free fatty acid content and for the transesterification of all lipid classes. Boron trifluoride (BF3) in methanol is a frequently used reagent.
-
One-Step Extraction and Transesterification: Some methods combine lipid extraction and transesterification into a single step to improve efficiency and reduce sample handling.
Table 5: Comparison of Key GC Parameters in Official FAMEs Analysis Methods
| Parameter | AOAC Official Method 996.06[5][6] | ISO 12966 Series[7][8][9][10] | AOCS Official Methods (e.g., Ce 1j-07) |
| Typical Application | Foods (total, saturated, and unsaturated fats) | Animal and vegetable fats and oils | Vegetable oils, marine oils, dairy products |
| Recommended Column | Highly polar (e.g., biscyanopropyl polysiloxane) | Highly polar (e.g., polyethylene glycol or cyanopropylsiloxane) | Highly polar (e.g., biscyanopropyl polysiloxane or polyethylene glycol) |
| Column Dimensions | 100 m x 0.25 mm ID, 0.20 µm film thickness | 30-100 m x 0.25-0.32 mm ID, 0.20-0.25 µm film thickness | 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Hydrogen or Helium | Helium or Hydrogen |
| Oven Temperature Program | Typically starts at 100-170°C with a ramp to 220-240°C | Varies depending on the specific method and fatty acid profile | Varies; often includes isothermal and ramped segments |
| Injector Temperature | 225-250°C | 250°C | 250°C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Internal Standard | Triundecanoin (C11:0 triglyceride) | C13:0, C21:0, or C23:0 triglycerides | C13:0, C21:0, or C23:0 triglycerides |
Visualization of Key Concepts
To further aid in the understanding of FAMEs analysis and its context, the following diagrams illustrate a typical experimental workflow, the classification of FAMEs standards, and a relevant biological signaling pathway involving fatty acids.
Caption: A typical experimental workflow for FAMEs analysis.
Caption: Classification of FAMEs standards by application and composition.
Caption: A simplified fatty acid signaling pathway.
Conclusion
The selection of an appropriate FAMEs standard is a critical decision in the analytical workflow for fatty acid analysis. This guide provides a foundational comparison of several common standards, their compositions, and the methodologies for their use. For optimal results, it is recommended to use a Certified Reference Material (CRM) whenever possible to ensure the highest level of accuracy and traceability. Researchers should carefully consider the fatty acid profile of their samples and the specific analytical requirements to choose the most suitable standard for their application.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. shimadzu.com [shimadzu.com]
- 4. Evaluation of Fatty Acid Methyl Esters (FAME) as a Green Alternative to Common Solvents in Conservation Treatments [mdpi.com]
- 5. 细菌酸甲酯 (BAME) 混标 solution (10 mg/mL total concentration in methyl caproate), analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. caymanchem.com [caymanchem.com]
Methyl Tridecanoate: A Certified Reference Material for Accurate Fatty Acid Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in lipidomics and related fields, the accuracy of quantitative analysis hinges on the quality of the reference materials used. Methyl tridecanoate, a saturated fatty acid methyl ester (FAME), has established itself as a valuable certified reference material (CRM), primarily employed as an internal standard in the gas chromatographic (GC) analysis of fatty acid profiles. This guide provides an objective comparison of this compound CRM with other common alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards for FAME Analysis
The selection of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. Odd-chain fatty acid methyl esters are favored as internal standards because they are typically absent or present in very low concentrations in most biological and food samples.
Table 1: Certified Purity and Uncertainty of Selected FAME Certified Reference Materials
| Certified Reference Material | Certified Purity (%) | Expanded Uncertainty (%) |
| This compound (C13:0) | 99.6 [1] | ± 0.1 [1] |
| Methyl undecanoate (C11:0) | ≥99.0 | Not specified |
| Methyl pentadecanoate (C15:0) | ≥99.0 | Not specified |
| Methyl heptadecanoate (C17:0) | ≥99.0 | Not specified |
| Methyl nonadecanoate (C19:0) | ≥99.0 | Not specified |
Table 2: Comparative Performance Parameters of Odd-Chain FAME Internal Standards (Illustrative Data)
| Parameter | This compound (C13:0) | Methyl pentadecanoate (C15:0) | Methyl heptadecanoate (C17:0) | Methyl nonadecanoate (C19:0) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Repeatability (RSD %) | < 2% | < 2% | 0.1 - 0.4%[1] | < 2% |
| Intermediate Precision (RSD %) | < 3% | < 3% | 0.2 - 1.8%[1] | < 3% |
| Recovery (%) | 95-105% | 95-105% | Not specified | 93-107%[2] |
Note: The data in Table 2 is illustrative and compiled from different sources. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Accurate quantification of FAMEs requires a validated and well-documented experimental protocol. The following is a generalized methodology for the analysis of fatty acids in a biological matrix using this compound as an internal standard.
Key Experiment: Quantification of Fatty Acids in a Biological Sample by GC-FID
1. Lipid Extraction:
-
A known quantity of the homogenized biological sample is subjected to lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
An exact amount of this compound CRM solution (internal standard) is added to the sample before the extraction process begins to account for any loss during sample preparation.
2. Transesterification (Methylation):
-
The extracted lipids are transesterified to their corresponding fatty acid methyl esters (FAMEs). A common method involves the use of a reagent such as 14% boron trifluoride in methanol.
-
The mixture is heated in a sealed vial at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 1 hour) to ensure complete conversion.
3. FAMEs Extraction:
-
After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.
-
The hexane layer, containing the FAMEs and the internal standard, is carefully separated and may be washed with a salt solution to remove any remaining catalyst or polar byproducts.
-
The solvent is then evaporated under a gentle stream of nitrogen to concentrate the FAMEs.
4. GC-FID Analysis:
-
The dried FAMEs are reconstituted in a known volume of hexane.
-
An aliquot of the sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
A suitable capillary column (e.g., a polar phase like CP-Sil 88) is used for the separation of the FAMEs.[3]
-
The oven temperature is programmed to achieve optimal separation of all fatty acids of interest.
-
The peak areas of the individual FAMEs and the internal standard (this compound) are integrated.
5. Quantification:
-
The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the known amount of the internal standard, using a pre-determined response factor.
Visualizing the Workflow and Comparison
To better illustrate the certification process and the comparative logic, the following diagrams are provided.
Figure 1. Workflow for the certification of this compound as a reference material.
Figure 2. Logical comparison of this compound with alternative FAME internal standards.
Conclusion
This compound stands out as a reliable and well-characterized certified reference material for the quantitative analysis of fatty acids. Its high certified purity, low uncertainty, and chemical stability make it an excellent choice as an internal standard. While other odd-chain FAMEs are also utilized, the potential for their natural occurrence in certain samples and possible chromatographic interferences necessitate careful validation for each specific application. The selection of an internal standard should always be based on a thorough evaluation of the sample matrix and the analytical method to ensure the highest quality of data.
References
A Comparative Guide to the Performance of Methyl Tridecanoate and Other Internal Standards in Different Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of methyl tridecanoate and other commonly used internal standards in the analysis of fatty acid methyl esters (FAMEs) across various matrices. The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification in chromatographic methods. This document summarizes key performance indicators from experimental data to aid in the selection of the most suitable internal standard for your specific application.
Introduction to Internal Standards in FAME Analysis
In gas chromatography (GC) and mass spectrometry (MS) analysis, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. For the analysis of FAMEs, odd-chain fatty acid methyl esters such as this compound (C13:0), methyl pentadecanoate (C15:0), and methyl nonadecanoate (C19:0) are frequently employed. Their performance, however, can vary depending on the sample matrix and the specifics of the analytical method.
Performance Characteristics: A Comparative Overview
The following tables summarize the performance characteristics of this compound and other common internal standards based on data from various validation studies. It is important to note that the data presented here are compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Performance in Food Matrices (e.g., Biodiesel, Oils)
| Internal Standard | Linearity (R²) | Recovery (%) | Precision (RSD%) | Key Considerations |
| This compound (C13:0) | >0.99 | 85-115 | <15 | Generally suitable for a wide range of food matrices. |
| Methyl Nonadecanoate (C19:0) | >0.99 | 90-110 | <10 | Recommended in revised EN14103:2011 for biodiesel analysis to avoid interference from C17:0 present in some feedstocks.[1] |
| Hexadecyl Propanoate | >0.99 | 98-102 | <2 | Proposed as an alternative for bovine tallow methyl esters where C17:0 and C19:0 may be present or have overlapping peaks.[1] |
Table 2: Performance in Biological Matrices (e.g., Plasma, Serum, Tissues)
| Internal Standard | Linearity (R²) | Recovery (%) | Precision (RSD%) | Key Considerations |
| This compound (C13:0) | >0.99 | 80-120 | <15 | Commonly used, but its natural presence in some biological samples should be verified. |
| Methyl Pentadecanoate (C15:0) | >0.99 | 85-115 | <15 | Another viable option, though less frequently cited than C13:0 or C19:0. |
| Isotope-Labeled FAMEs (e.g., D35-C18:0 FAME) | >0.999 | 83.6-109.6[2] | <15 | Considered the gold standard for correcting matrix effects due to identical physicochemical properties to the analyte.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for FAME analysis using an internal standard.
Protocol 1: FAME Analysis in Biological Tissues
This protocol is a generalized procedure for the extraction and derivatization of fatty acids from biological tissues for GC-MS analysis.
-
Sample Homogenization: Homogenize 10-50 mg of tissue in a suitable solvent.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 mixture of chloroform:methanol to the homogenized tissue.
-
Spike the sample with a known amount of internal standard (e.g., this compound solution in chloroform/methanol).
-
Vortex thoroughly and add 0.88% KCl solution.
-
Centrifuge to separate the layers. The lower organic layer contains the lipids.
-
-
Transesterification:
-
Transfer the lipid extract to a new tube and evaporate the solvent under a stream of nitrogen.
-
Add 1 M methanolic HCl and heat at 80°C for 1 hour.
-
Cool the sample and add hexane and a 0.9% NaCl solution.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs.
-
-
GC-MS Analysis:
-
Transfer the hexane layer to a GC vial for analysis.
-
GC Column: Typically a polar capillary column (e.g., DB-23, HP-88).
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C).
-
Injector and Detector Temperature: Typically 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Electron ionization (EI) with a scan range appropriate for FAMEs.
-
Protocol 2: FAME Analysis in Biodiesel
This protocol is based on the EN 14103:2011 standard for the determination of FAME content in B100 biodiesel.
-
Sample Preparation:
-
Weigh approximately 100 mg of the biodiesel sample into a vial.
-
Add a known amount of internal standard (methyl nonadecanoate, C19:0).
-
Dissolve the mixture in 10 mL of toluene.
-
-
GC-FID Analysis:
-
GC Column: Capillary column suitable for FAME analysis.
-
Oven Program: Isothermal or programmed temperature ramp to elute all FAMEs.
-
Injector and Detector Temperature: Typically 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification:
-
Calculate the FAME content based on the peak areas of the FAMEs relative to the peak area of the internal standard.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for FAME analysis using an internal standard.
Caption: The logical relationship illustrating how an internal standard corrects for analyte loss.
Conclusion
The choice of an internal standard for FAME analysis is a critical decision that impacts the accuracy and reliability of the results. This compound is a widely used and effective internal standard for many applications. However, in matrices where it may be endogenously present or where other odd-chain fatty acids interfere, alternatives like methyl nonadecanoate or hexadecyl propanoate should be considered. For the highest level of accuracy, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is recommended. The validation data and experimental protocols presented in this guide provide a foundation for researchers to make informed decisions when developing and validating their analytical methods for fatty acid analysis.
References
- 1. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methyl Tridecanoate
This guide provides essential safety and logistical information for the proper disposal of methyl tridecanoate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Considerations
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. There are conflicting classifications for this chemical; some suppliers classify it as non-hazardous, while others identify it as causing serious eye damage and being a long-term aquatic hazard.[1][2] Therefore, it is imperative to adopt a conservative approach and manage this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.
Personal Protective Equipment (PPE) required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: Use a lab coat or other protective clothing to prevent skin exposure.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste in a laboratory setting.
Step 1: Waste Classification
-
Consult the SDS: Review the SDS for specific hazard classifications. Note that while some sources state it is not hazardous, others classify it with Hazard Statements H318 (Causes serious eye damage) and H413 (May cause long lasting harmful effects to aquatic life).[2]
-
Assume Hazardous: Due to conflicting data, treat this compound waste as hazardous. This ensures the highest level of safety and compliance.
-
Do Not Drain Dispose: Hazardous chemicals must never be poured down the drain.[3] Do not dispose of this compound in the regular trash.[4]
Step 2: Waste Collection and Storage
-
Use a Compatible Container: Collect waste this compound in a designated, leak-proof container with a secure screw cap. The container material must be compatible with the chemical; plastic is often preferred.[3][5] Leave at least one inch of headroom to allow for expansion.[5]
-
Original Containers: Whenever possible, leave the chemical in its original container. Do not mix it with other waste streams.[2]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Causes Serious Eye Damage," "Aquatic Hazard").
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[3][5] The SAA must be inspected weekly for any leaks.[5]
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents and strong bases.[1]
Step 3: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or has been in storage for a prolonged period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[3][5]
-
Professional Disposal: The EHS office will manage the final disposal through a licensed hazardous waste contractor.[6] Approved disposal methods may include chemical incineration with appropriate scrubbing systems.[7]
Step 4: Spill and Decontamination Procedures
-
Small Spills: For minor spills, absorb the material with a non-combustible absorbent material (e.g., dry sand, earth).[7] Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your EHS office immediately.
-
Container Rinsing: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[8]
Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.
| Property | Value | Source |
| Physical State | Low melting solid or liquid | [1] |
| Appearance | Clear, colorless to pale yellow | [1][7] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Melting Point | 5.5 - 7 °C / 42 - 44.6 °F | [1][9] |
| Boiling Point | 130 - 132 °C @ 4 torr | [1] |
| Density | ~0.864 - 0.87 g/mL at 25 °C | [7][9] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
Hazard Determination Protocol
While a specific experimental protocol for this compound disposal is not necessary for the end-user, understanding the criteria for classifying chemical waste is essential. Chemical waste generators are responsible for determining if their waste is hazardous.[1] A waste is considered hazardous if it is specifically "listed" by the EPA or exhibits one or more of the following "characteristics":[3]
-
Ignitability: Liquids with a flash point less than 140°F (60°C). This compound's flash point is >230°F, so it is not considered ignitable.[1][3]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5. This is not applicable to this compound.[3]
-
Reactivity: Materials that are unstable, react violently with water, or generate toxic gases. This compound is stable under normal conditions.[1]
-
Toxicity: This is determined by the "Toxicity Characteristic Leaching Procedure" (TCLP) or if the substance is known to be harmful to human health or the environment. The classification of this compound as an aquatic hazard (H413) and a cause of serious eye damage (H318) by some suppliers places it in this category, warranting its disposal as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. This compound = 97 GC 1731-88-0 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
